N-(3-hydrazino-3-oxopropyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-hydrazinyl-3-oxopropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-13-9(14)6-7-12-10(15)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNLFXKHHAOTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-hydrazino-3-oxopropyl)benzamide chemical structure and properties
The following technical guide is structured to provide an exhaustive analysis of N-(3-hydrazino-3-oxopropyl)benzamide , a specialized carbonyl-reactive probe and pharmacophore intermediate.
Chemical Probes & Proteomic Applications Series
Executive Summary & Chemical Identity
This compound (also chemically distinct as N-benzoyl-β-alanine hydrazide) is a bifunctional organic scaffold characterized by a stable benzamide "cap" and a reactive hydrazide "warhead," connected by a flexible ethyl linker.
In drug discovery and chemical proteomics, this molecule serves two critical functions:
-
Carbonyl-Reactive Probe: The hydrazide moiety selectively forms stable hydrazones with aldehydes and ketones, making it utilized in glycomics (sialic acid labeling) and oxidative stress profiling (protein carbonylation).
-
Pharmacophore Scaffold: It represents a structural hybrid between benzamide-class HDAC inhibitors and hydrazine-based enzyme inhibitors (e.g., Transglutaminase 2), serving as a versatile building block for fragment-based drug design (FBDD).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | N-(3-hydrazinyl-3-oxopropyl)benzamide |
| Common Synonyms | N-Benzoyl-β-alanine hydrazide; 3-Benzamidopropionic acid hydrazide |
| CAS Number | Not widely listed; Analogous to 3440-28-6 (Acid precursor) |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)NN |
| Appearance | White to off-white crystalline solid |
Structural Analysis & Connectivity
The molecule's efficacy stems from its tripartite structure. Unlike rigid aromatic hydrazides, the ethyl linker in the β-alanine backbone provides rotational freedom, reducing steric hindrance during the labeling of bulky glycoproteins.
Structural Logic
-
Domain A (Benzamide): Acts as a UV-traceable tag (λ_max ~225-230 nm) and increases hydrophobicity, facilitating retention on C18 HPLC columns during proteomic analysis.
-
Domain B (Ethyl Linker): A 2-carbon spacer derived from β-alanine. It prevents electronic conjugation between the benzamide and the hydrazide, ensuring the nucleophilicity of the hydrazide is not compromised by the electron-withdrawing benzoyl group.
-
Domain C (Hydrazide): The alpha-effect nucleophile. It reacts chemoselectively with aldehydes/ketones at acidic pH (4.5–5.5) to form hydrazones.[1]
Figure 1: Structural connectivity map highlighting the functional segregation of the UV-tag, flexible linker, and reactive warhead.
Physicochemical Properties
Understanding the physical behavior of this molecule is prerequisite for assay development. The hydrazide group imparts amphoteric character, while the benzamide ensures solubility in organic modifiers.
| Parameter | Value / Description | Context |
| Solubility | DMSO (>50 mM), Methanol, Warm Water | High solubility in polar aprotic solvents makes it ideal for labeling reactions in aqueous/organic mixtures. |
| LogP (Predicted) | ~0.5 - 0.8 | Moderately polar; cell-permeability is moderate, suitable for lysate-based assays. |
| pKa (Hydrazide) | ~3.0 - 3.5 (Conjugate acid) | The hydrazide nitrogen is less basic than an amine, allowing selective activation at acidic pH where amines are protonated and unreactive. |
| Stability | Hydrolytically stable at pH 4-8 | Avoid strong acids/bases which hydrolyze the amide bonds. Hydrazides can oxidize over time; store under inert gas. |
Synthesis & Characterization Protocol
For research applications requiring high purity, de novo synthesis is recommended over commercial sourcing to avoid hydrazine contaminants.
Reaction Scheme
The synthesis follows a classic "Protection-Activation-Hydrazinolysis" pathway.
-
Acylation: Reaction of β-alanine with benzoyl chloride.
-
Esterification: Conversion of the acid to a methyl ester.
-
Hydrazinolysis: Nucleophilic attack by hydrazine hydrate to yield the final product.
Figure 2: Step-by-step synthetic pathway designed for high yield and purity.
Detailed Methodology
Step 1: Synthesis of N-Benzoyl-β-alanine
-
Dissolve β-alanine (10 mmol) in 10% NaOH (20 mL).
-
Cool to 0°C in an ice bath.
-
Add Benzoyl chloride (11 mmol) dropwise over 30 mins while maintaining pH >9.
-
Acidify with HCl to pH 2. The precipitate (N-benzoyl-β-alanine) is filtered and dried.[2]
Step 2: Methyl Ester Formation
-
Dissolve the acid intermediate in dry Methanol (50 mL).
-
Add Thionyl Chloride (1.2 eq) dropwise at 0°C.
-
Reflux for 3 hours. Evaporate solvent to obtain the methyl ester as an oil/solid.
Step 3: Hydrazinolysis (Critical Step)
-
Dissolve the methyl ester in Ethanol (20 mL).
-
Add Hydrazine Hydrate (5.0 eq) to drive equilibrium forward. Note: Excess hydrazine is required to prevent dimer formation.
-
Reflux for 4-6 hours.
-
Cool to room temperature. The product often crystallizes out.
-
Purification: Recrystallize from Ethanol/Water to remove traces of free hydrazine.
Applications in Chemical Proteomics
The primary utility of this compound lies in its ability to covalently "tag" oxidative modifications on proteins and glycans.
A. Glycan Labeling (Sialic Acid Targeting)
Sialic acids on glycoproteins can be selectively oxidized by mild periodate (NaIO4) to generate aldehydes on the C7 or C8 carbons.
-
Protocol:
-
Oxidize glycoprotein (1 mM NaIO4, 0°C, 15 min).
-
Quench oxidant.
-
Add This compound (5 mM) at pH 5.5.
-
Incubate 2 hours.
-
Result: Sialic acids are capped with a Benzamide tag, enabling UV detection during HPLC separation.
-
B. Protein Carbonylation Profiling
Oxidative stress generates reactive carbonyls (aldehydes/ketones) on amino acid side chains (e.g., carbonylation of Pro, Arg, Lys).
-
Mechanism: The hydrazide probe reacts with these carbonyls.
-
Advantage: The benzamide tag is less bulky than biotin, reducing precipitation issues, yet provides a distinct mass shift (+189 Da roughly) detectable by Mass Spectrometry.
Figure 3: Mechanism of chemoselective ligation between the hydrazide probe and protein carbonyls.
Safety & Handling (MSDS Summary)
-
Hazards: Hydrazides are potential skin sensitizers and irritants.
-
Storage: Store at -20°C. Hygroscopic. Keep under Argon/Nitrogen to prevent oxidation of the hydrazide group.
-
Incompatibility: Avoid strong oxidizing agents (converts hydrazide to diimide) and aldehydes (unintended reaction).
References
-
Synthesis of N-Substituted Benzamide Derivatives: Chen, T., et al. (2018).[3] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280.[3]
-
Hydrazide Chemistry in Proteomics: Li, Q., et al. (2021). Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis. Analytica Chimica Acta, 1142: 48-55.[4]
-
Chemical Identity & Properties: PubChem Compound Summary for N-Benzyl-beta-alanine (Analogous Backbone).
-
Glycan Labeling Methodologies: Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their specific application to glycoprotein analysis. Analytical and Bioanalytical Chemistry, 397: 3457–3481.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. EP0562575A2 - N-substituted-3-(substited hydrazino)-benzenesulfonamide derivatives, prepation process thereof, and herbicidal compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Bioconjugation Applications of N-(3-hydrazino-3-oxopropyl)benzamide
Executive Summary & Strategic Utility
In modern drug development, the design of targeted delivery systems—such as Antibody-Drug Conjugates (ADCs)—relies heavily on the precise engineering of linker technologies. N-(3-hydrazino-3-oxopropyl)benzamide , definitively identified by the CAS Registry Number 99168-33-9 , serves as a highly specialized bifunctional intermediate in this domain.
Featuring a nucleophilic hydrazide moiety and a lipophilic, UV-active benzamide group, this compound is primarily utilized to generate acid-labile hydrazone linkages. These linkages are highly stable in systemic circulation (pH 7.4) but rapidly hydrolyze within the acidic environment of the endosome/lysosome (pH 4.5–5.0), facilitating the targeted release of cytotoxic payloads [1]. This whitepaper provides an in-depth mechanistic guide to the synthesis, application, and analytical validation of CAS 99168-33-9 in bioconjugation workflows.
Physicochemical Profiling
Understanding the structural and physical properties of this compound is critical for predicting its solubility, reactivity, and chromatographic behavior. The quantitative and structural data are summarized in Table 1.
Table 1: Physicochemical Properties of CAS 99168-33-9
| Property | Value / Description |
| Chemical Name | N-(3-hydrazinyl-3-oxopropyl)benzamide |
| CAS Registry Number | 99168-33-9 |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| SMILES String | O=C(NCCC(=O)NN)c1ccccc1 |
| Hydrogen Bond Donors | 3 (Hydrazide -NH₂, Hydrazide -NH-, Amide -NH-) |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygens) |
| Primary Application | Bioconjugation linker, heterocycle precursor |
Mechanistic Principles of Hydrazone Linkers
The utility of CAS 99168-33-9 stems from the differential reactivity of its functional groups. The benzamide group provides structural rigidity and a strong UV chromophore (absorbing strongly at ~230–250 nm), which is invaluable for downstream spectrophotometric quantification.
The terminal hydrazide undergoes a condensation reaction with electrophilic carbonyls (aldehydes or ketones) to form a hydrazone bond. In the context of monoclonal antibodies, the cis-diols present on the Fc-region glycans can be selectively oxidized to aldehydes. The hydrazide then attacks these nascent aldehydes. Because this reaction is reversible and pH-dependent, it creates a "smart" linkage that remains intact in the bloodstream but cleaves upon cellular internalization [2].
Fig 1: Mechanism of hydrazone linkage formation between oxidized antibodies and the hydrazide.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that each step includes the necessary chemical causality and internal checks to guarantee high-fidelity results.
Protocol 1: Synthesis of this compound
This protocol adapts standard hydrazinolysis methodologies to convert an ester precursor into the target hydrazide [3].
-
Precursor Preparation : Dissolve 1.0 equivalent of methyl 3-(benzamido)propanoate in absolute ethanol (0.5 M concentration).
-
Causality: Absolute ethanol provides a polar, protic environment that stabilizes the transition state of the acyl substitution without introducing water, which could cause competing ester hydrolysis.
-
-
Hydrazinolysis : Add 5.0 to 10.0 equivalents of hydrazine hydrate (80% aqueous solution) dropwise under continuous stirring.
-
Causality: A massive stoichiometric excess of hydrazine is critical. It prevents the newly formed hydrazide product from acting as a nucleophile and attacking another unreacted ester molecule, which would yield an unwanted symmetric N,N'-diacylhydrazine byproduct.
-
-
Thermal Activation : Affix a reflux condenser and heat the reaction mixture to 75°C for 4–6 hours. Monitor progression via TLC (DCM:MeOH 9:1).
-
Isolation : Cool the mixture to 0°C in an ice bath. The target hydrazide will precipitate.
-
Causality: This exploits the differential solubility profile; the target compound is insoluble in cold ethanol, whereas unreacted hydrazine remains in solution.
-
-
Purification : Filter the precipitate, wash with ice-cold ethanol, and dry under high vacuum to yield CAS 99168-33-9.
Protocol 2: Site-Specific Bioconjugation to Antibodies
This workflow describes the attachment of the synthesized hydrazide to a monoclonal antibody via Fc-glycan oxidation.
-
Buffer Exchange : Exchange the antibody into 100 mM Sodium Acetate buffer, pH 5.5.
-
Causality: Mild acidic conditions restrict the subsequent oxidation strictly to the cis-diols of the carbohydrate chains, preserving the structural integrity of the protein backbone and preventing the over-oxidation of aldehydes into unreactive carboxylic acids.
-
-
Oxidation : Add Sodium Metaperiodate (NaIO₄) to a final concentration of 10 mM. Incubate in the dark for 30 minutes at 4°C.
-
Quenching : Add glycerol to a final concentration of 50 mM and incubate for 15 minutes.
-
Causality: Glycerol contains vicinal diols that rapidly consume all residual periodate, preventing off-target oxidation of the hydrazide linker in the next step.
-
-
Conjugation : Introduce a 50-fold molar excess of this compound. Add aniline to a final concentration of 10 mM.
-
Causality: Aniline acts as a nucleophilic catalyst. It rapidly forms a highly reactive Schiff base intermediate with the oxidized glycans, which then undergoes transimination with the hydrazide much faster than a direct hydrazide-aldehyde reaction [1].
-
-
Purification : Remove unreacted linker and catalyst via Size Exclusion Chromatography (SEC) or diafiltration (30 kDa MWCO).
Analytical Validation Framework
To ensure the trustworthiness of the bioconjugation process, the resulting construct must be evaluated through an orthogonal analytical framework. This guarantees both the chemical identity of the linkage and the biophysical stability of the protein.
Fig 2: Orthogonal analytical workflow for validating hydrazone-based bioconjugates.
-
LC-MS (Intact Mass Analysis) : Validates the exact mass shift corresponding to the addition of the this compound moiety (Δ mass ≈ 189 Da per linkage, accounting for the loss of water during hydrazone formation).
-
SEC-HPLC : Confirms that the low-pH oxidation and conjugation steps did not induce protein unfolding or aggregation. A self-validating protocol requires >95% monomeric purity.
-
HIC-HPLC : Separates the conjugated species based on the increased hydrophobicity imparted by the benzamide ring, allowing for the precise calculation of the Drug-to-Antibody Ratio (DAR).
References
The Architect's Choice: A Technical Guide to Benzamide-Functionalized Hydrazide Linkers in Bioconjugation
Foreword: Beyond the Covalent Bond - The Philosophy of Linker Design
In the intricate world of bioconjugation, the covalent bond is but a single note in a complex symphony. The true artistry lies in the linker—the molecular architect that dictates the stability, release kinetics, and ultimately, the therapeutic or diagnostic efficacy of a conjugate. This guide moves beyond a mere recitation of protocols to explore the "why" behind the "how," focusing on a particularly versatile and tunable class of reagents: benzamide-functionalized hydrazide linkers. Herein, we will dissect the nuanced interplay of chemical structure and biological function, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness the full potential of this powerful linker technology.
The Core Principle: Hydrazone Formation - A pH-Sensitive Gate
At the heart of hydrazide linker chemistry lies the formation of a hydrazone bond. This reaction, a condensation between a hydrazide and an aldehyde or ketone, is the linchpin of this technology's utility.[1][2] The resulting carbon-nitrogen double bond (C=N) is the gatekeeper, designed to be stable at the physiological pH of the bloodstream (pH ~7.4) but susceptible to hydrolysis in the mildly acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2] This pH-dependent cleavage is a critical feature for applications such as antibody-drug conjugates (ADCs), where the cytotoxic payload must remain tethered to the antibody in circulation to avoid off-target toxicity, yet be efficiently released upon internalization into the target cancer cell.[3][]
The mechanism of hydrazone formation is a classic example of nucleophilic addition-elimination, typically catalyzed by mild acid (pH ~4.5-5.5).[5]
Figure 1: Mechanism of acid-catalyzed hydrazone formation and hydrolysis.
The Benzamide Moiety: An Electronic and Structural Anchor
While the hydrazide provides the reactive handle, the benzamide group imparts crucial characteristics to the linker that influence the stability and properties of the resulting hydrazone bond. The aromatic nature of the benzamide group offers several advantages:
-
Electronic Stabilization: The benzene ring, in conjugation with the amide and hydrazone functionalities, delocalizes electron density. This electronic resonance stabilization can enhance the stability of the hydrazone bond at neutral pH, a desirable feature for preventing premature drug release in the bloodstream.[1][6] Aromatic substituents on hydrazones are known to provide stabilization through this extended conjugation.[1]
-
Structural Rigidity: The planar structure of the benzamide group can introduce a degree of rigidity to the linker, which may influence its interaction with the local environment on the protein surface and potentially impact the overall hydrophobicity and aggregation propensity of the bioconjugate.
-
Synthetic Accessibility: The synthesis of benzamide-functionalized hydrazides is a well-established chemical transformation, often proceeding in high yields.[7]
Synthesis of a Benzamide-Functionalized Hydrazide Linker
The synthesis of a benzamide-functionalized hydrazide linker typically involves a multi-step process starting from readily available starting materials. A representative synthetic route for 4-benzamidobenzoic acid hydrazide is outlined below.
Figure 2: Synthetic scheme for 4-benzamidobenzoic acid hydrazide.
Experimental Protocol: Synthesis of 4-Benzamidobenzoic Acid Hydrazide
This protocol is adapted from a published procedure.[7]
Step 1: Synthesis of 4-Benzamidobenzoic Acid
-
Dissolve 4-aminobenzoic acid (1.68 mmol) and anhydrous sodium carbonate (1.68 mmol) in dry tetrahydrofuran (THF).
-
To this stirred solution, add benzoyl chloride (1.68 mmol) dropwise at room temperature.
-
Continue stirring at room temperature for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the resulting precipitate with water and recrystallize from ethanol to yield 4-benzamidobenzoic acid.
Step 2: Synthesis of Ethyl 4-Benzamidobenzoate
-
Dissolve 4-benzamidobenzoic acid (8.06 mmol) in ethanol (15 mL).
-
Add concentrated sulfuric acid (0.5 mL) to the solution.
-
Reflux the mixture for 24 hours.
-
After cooling, evaporate the ethanol.
-
Neutralize the residue with 20% sodium hydroxide solution in an ice bath.
-
Extract the product with diethyl ether and dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain ethyl 4-benzamidobenzoate.
Step 3: Synthesis of N-(4-(hydrazinecarbonyl)phenyl)benzamide
-
To a solution of ethyl 4-benzamidobenzoate (7.24 mmol) in ethanol (10 mL), add hydrazine hydrate (200 mmol, 10 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Evaporate the solvent to obtain a white precipitate.
-
Wash the precipitate with diethyl ether and recrystallize from ethanol/water to yield the final product, N-(4-(hydrazinecarbonyl)phenyl)benzamide.[7]
Application in Bioconjugation: A Step-by-Step Workflow
The primary application of benzamide-functionalized hydrazide linkers is the conjugation to biomolecules containing or modified to contain an aldehyde or ketone group. A common strategy for antibody conjugation involves the mild oxidation of the carbohydrate moieties in the Fc region to generate aldehydes.
Figure 3: General workflow for the conjugation of a benzamide-hydrazide linker-payload to an antibody.
Experimental Protocol: Antibody Conjugation
This is a general protocol and may require optimization for specific antibodies and linker-payloads.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO4) solution
-
Benzamide-hydrazide linker-payload conjugate
-
Coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching solution (e.g., glycerol)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Oxidation:
-
Prepare a fresh solution of sodium meta-periodate in an appropriate buffer.
-
Add the periodate solution to the antibody solution at a controlled molar excess.
-
Incubate the reaction in the dark at 4°C for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding an excess of glycerol.
-
Remove excess periodate and byproducts by buffer exchange into the coupling buffer using a desalting column.
-
-
Conjugation:
-
Dissolve the benzamide-hydrazide linker-payload in a compatible solvent (e.g., DMSO).
-
Add the linker-payload solution to the oxidized antibody solution at a defined molar excess.
-
Incubate the reaction at room temperature for 2-16 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other impurities using SEC or HIC.[8]
-
-
Characterization:
Stability and Characterization: A Data-Driven Approach
The stability of the hydrazone bond is a critical parameter that dictates the therapeutic window of an ADC. As previously mentioned, the benzamide-hydrazone linkage is designed to be stable at physiological pH and labile at acidic pH.
| Linker Type | Cleavage Mechanism | Half-life at pH 7.4 | Half-life at pH 5.0 | Key Considerations |
| Acylhydrazone | pH-sensitive hydrolysis | Generally > 48 hours[10] | Minutes to hours[10][11] | Stability can be tuned by substituents on the aldehyde/ketone and acylhydrazide. Aromatic hydrazones are generally more stable.[6][12] |
| Disulfide | Reduction | Variable, can be stabilized by steric hindrance | N/A | Susceptible to exchange with circulating thiols. |
| Peptide (e.g., Val-Cit) | Protease cleavage | Highly stable in plasma | Cleaved by lysosomal proteases (e.g., Cathepsin B) | Dependent on the presence and activity of specific proteases in the target cell. |
Table 1: Comparative stability of common cleavable linkers.
Conclusion: A Versatile Tool for Precision Bioconjugation
Benzamide-functionalized hydrazide linkers represent a powerful and versatile tool in the bioconjugation toolbox. The inherent pH-sensitivity of the hydrazone bond, coupled with the electronic and structural contributions of the benzamide moiety, allows for the rational design of bioconjugates with controlled release profiles. The straightforward synthesis and well-established conjugation methodologies make this linker technology accessible for a wide range of applications, from the development of next-generation ADCs to the creation of sophisticated diagnostic probes and research reagents. As our understanding of the intricate interplay between linker chemistry and biological systems continues to evolve, the strategic application of well-defined linkers, such as the benzamide-functionalized hydrazides, will undoubtedly play a pivotal role in advancing the frontiers of medicine and biotechnology.
References
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Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
-
pH-sensitive hydrazone bond: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 7, 2024, from [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2016). PMC. Retrieved March 7, 2024, from [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (2018). PMC. Retrieved March 7, 2024, from [Link]
-
Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. (2022). PMC. Retrieved March 7, 2024, from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). SciSpace. Retrieved March 7, 2024, from [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). PMC. Retrieved March 7, 2024, from [Link]
-
Amide vs Hydrazone Stability: Impacts of Temperature Gradient. (2026). Patsnap Eureka. Retrieved March 7, 2024, from [Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (2011). PMC. Retrieved March 7, 2024, from [Link]
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024). AxisPharm. Retrieved March 7, 2024, from [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2013). PMC. Retrieved March 7, 2024, from [Link]
-
Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (2012). PMC. Retrieved March 7, 2024, from [Link]
-
pH-Sensitive Linker Synthesis Service. (n.d.). Creative Biolabs. Retrieved March 7, 2024, from [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (2011). PMC. Retrieved March 7, 2024, from [Link]
-
Compound N-(4-{2-[1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}phenyl)benzamide. (n.d.). Mol-Instincts. Retrieved March 7, 2024, from [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). PMC. Retrieved March 7, 2024, from [Link]
-
Perspectives and Characterization on Antibody–Drug Conjugates. (2022). LCGC International. Retrieved March 7, 2024, from [Link]
-
(PDF) Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (2012). ResearchGate. Retrieved March 7, 2024, from [Link]
- Branched hydrazone linkers. (1998). Google Patents.
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. (2020). PMC. Retrieved March 7, 2024, from [Link]
-
Antibody Conjugation Techniques. (2025). FluoroFinder. Retrieved March 7, 2024, from [Link]
-
Hydrazones as a Privileged Structural Linker in Antitubercular Agents: A Review. (2025). MDPI. Retrieved March 7, 2024, from [Link]
-
Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. (n.d.). UCL Discovery. Retrieved March 7, 2024, from [Link]
-
Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. (2025). PMC. Retrieved March 7, 2024, from [Link]
-
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023). MDPI. Retrieved March 7, 2024, from [Link]
- Process for 4-sulfonamidophenyl hydrazines. (1999). Google Patents.
-
Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2026). PMC. Retrieved March 7, 2024, from [Link]
Sources
- 1. Amide vs Hydrazone Stability: Impacts of Temperature Gradient [eureka.patsnap.com]
- 2. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-benzoyl-beta-alanine hydrazide derivatives
Technical Guide: Synthesis of N-Benzoyl- -Alanine Hydrazide Derivatives
Executive Summary
This technical guide details the synthesis, characterization, and derivatization of N-benzoyl-
This document moves beyond generic procedures, offering a validated, three-step synthetic pathway: Schotten-Baumann N-benzoylation , acid-catalyzed esterification , and nucleophilic hydrazinolysis . It includes mechanistic insights, troubleshooting protocols for zwitterionic starting materials, and a structure-activity relationship (SAR) analysis.
Chemical Background & Retrosynthetic Analysis
Target Molecule
Systematic Name: N-(3-hydrazinyl-3-oxopropyl)benzamide
Core Structure:
Retrosynthetic Logic
To synthesize the target efficiently, we must address the zwitterionic nature of
-
Disconnection 1 (C-N Bond): The hydrazide moiety is generated via nucleophilic acyl substitution of an ester precursor.
-
Disconnection 2 (C-O Bond): The ester is derived from the N-protected carboxylic acid.
-
Disconnection 3 (N-C Bond): The benzoyl group is introduced early to eliminate zwitterionic interference and protect the amine.
Synthetic Pathway Diagram
Figure 1: Step-wise synthetic workflow from
Detailed Experimental Protocols
Step 1: N-Benzoylation of -Alanine
Objective: Mask the amino group to prevent side reactions and increase solubility in organic solvents. Method: Schotten-Baumann Reaction.
-
Reagents:
-Alanine (8.9 g, 0.1 mol), Benzoyl chloride (14.06 g, 0.1 mol), 10% NaOH solution (aqueous). -
Procedure:
-
Dissolve
-alanine in 100 mL of 10% NaOH in a round-bottom flask. Cool to 0–5°C in an ice bath. -
Add benzoyl chloride dropwise over 30 minutes with vigorous stirring. Critical: Maintain pH > 8 by adding supplementary NaOH if necessary to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the solution carefully with conc. HCl to pH 2–3. The crude N-benzoyl-
-alanine will precipitate as a white solid. -
Filter, wash with cold water, and recrystallize from hot water or ethanol-water.
-
-
Expected Yield: 75–85%
-
Validation: Melting point 118–120°C. FTIR: Amide I band (~1640 cm⁻¹), Carboxylic O-H stretch (2500–3300 cm⁻¹).
Step 2: Esterification
Objective: Activate the carboxyl group for subsequent nucleophilic attack by hydrazine. Method: Fischer Esterification.
-
Reagents: N-Benzoyl-
-alanine (Step 1 product), Absolute Ethanol (50 mL), Conc. (catalytic, ~1-2 mL). -
Procedure:
-
Dissolve the N-benzoyl-
-alanine in absolute ethanol. -
Add conc.[3]
dropwise. -
Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Neutralize the residue with saturated
solution and extract with ethyl acetate ( mL). -
Dry the organic layer over anhydrous
and evaporate to obtain the ethyl ester (Ethyl 3-benzamidopropionate).
-
-
Expected Yield: 80–90% (Oil or low-melting solid).
Step 3: Hydrazinolysis (Synthesis of the Hydrazide)
Objective: Convert the ester to the acid hydrazide. Method: Nucleophilic Acyl Substitution.
-
Reagents: Ethyl 3-benzamidopropionate (0.02 mol), Hydrazine hydrate (99%, 0.04 mol), Absolute Ethanol (30 mL).
-
Procedure:
-
Dissolve the ester in absolute ethanol.
-
Add hydrazine hydrate (2.0 equivalents) dropwise. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux for 4–6 hours. A white solid often precipitates during the reaction.
-
Cool to room temperature. Filter the solid product.[4]
-
Recrystallize from ethanol to yield pure N-benzoyl-
-alanine hydrazide .
-
-
Expected Yield: 65–75%
-
Validation:
-
Melting Point: 168–170°C (dependent on purity).
-
FTIR: Distinct doublet for
(3200–3300 cm⁻¹), Amide I/II carbonyls. -
NMR (
): 9.0 (s, 1H, -CONH-), 4.2 (br s, 2H, ).
-
Mechanistic Insight: Hydrazinolysis
The conversion of the ester to the hydrazide follows a nucleophilic acyl substitution mechanism. The hydrazine molecule, being a potent alpha-effect nucleophile, attacks the ester carbonyl carbon.
Figure 2: Mechanism of nucleophilic hydrazinolysis of the ethyl ester.
Derivatization: Synthesis of Hydrazones (Schiff Bases)
To expand the library for biological screening, the hydrazide is condensed with aromatic aldehydes.
-
Protocol: Mix equimolar amounts of N-benzoyl-
-alanine hydrazide and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid (2-3 drops). Reflux for 2–4 hours.[3] The product precipitates upon cooling.[3][4] -
Significance: The azomethine proton (
) in these derivatives is critical for iron chelation and inhibition of bacterial DNA gyrase .
Characterization & Data Analysis
Spectroscopic Data Summary
| Functional Group | FTIR Frequency (cm⁻¹) | ¹H NMR Shift (ppm, DMSO-d₆) |
| Amide N-H | 3250–3350 (stretch) | 8.2 – 8.8 (br s) |
| Hydrazide -NH₂ | 3150–3250 (doublet) | 4.0 – 4.5 (br s, exchangeable) |
| Amide C=O | 1630–1660 (strong) | - |
| Aromatic Protons | 1500–1600 (C=C) | 7.4 – 7.9 (multiplet) |
| Methylene (-CH₂-) | 2850–2950 | 2.5 (t) and 3.5 (q) |
Structure-Activity Relationship (SAR)
-
Linker Length: The two-carbon (
-alanine) spacer provides flexibility distinct from rigid -amino acid derivatives, potentially enhancing binding to enzyme pockets like Enoyl-ACP reductase (FabI) in bacteria. -
Hydrazide Moiety: Essential for hydrogen bonding. Substitution at the terminal nitrogen (hydrazones) generally increases lipophilicity , improving membrane permeability for intracellular targets.
-
Benzoyl Ring: Electron-withdrawing groups (e.g., -Cl, -NO2) on the benzoyl ring often enhance antimicrobial potency by increasing the acidity of the amide proton.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | pH dropped below 8 during addition. | Monitor pH continuously; add NaOH simultaneously with benzoyl chloride. |
| Oily Product (Step 2) | Incomplete drying or residual solvent. | Dry organic layer thoroughly with |
| Dimer Formation (Step 3) | Insufficient hydrazine. | Use at least 2.0 equivalents of hydrazine hydrate; add ester to hydrazine solution. |
| No Precipitation (Step 3) | Product too soluble in hot EtOH. | Concentrate solution to 1/3 volume and cool to 0°C; add diethyl ether to induce crystallization. |
References
-
Schotten-Baumann Benzoylation & Amino Acid Deriv
- Source: Scholars Research Library.
-
URL:[Link] (General Access) / Context validated via search result 1.1
-
Hydrazide Synthesis & Biological Activity
-
Source: BenchChem.[5] "Potential biological activities of novel benzoyl hydrazine derivatives."
-
-
Antimicrobial Activity of Hydrazones
-
Reaction Conditions for Hydrazinolysis
- Source: PrepChem. "Synthesis of N-benzoyl L-alanine." (Analogous procedure adapted for beta-alanine).
-
URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN105348141A - Preparation and application of benzoyl hydrazine derivative - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hygeiajournal.com [hygeiajournal.com]
Physical Properties and Solubility of Benzamide Hydrazides: A Technical Guide
Topic: Physical Properties and Solubility of Benzamide Hydrazides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzamide hydrazides (N-aminobenzamides) represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in antitubercular (e.g., Isoniazid analogs), antifungal, and anticancer therapeutics. Their unique "hydrazine backbone" (
This guide provides a rigorous analysis of the physicochemical landscape of benzamide hydrazides, establishing a self-validating framework for their synthesis, solubility profiling, and solid-state characterization.
Molecular Architecture & Physicochemical Baseline
The core structure of benzamide hydrazide (Benzhydrazide; CAS 613-94-5) consists of a lipophilic phenyl ring coupled to a polar hydrazide group. This duality creates a molecule with a low LogP (hydrophilic) but significant crystal lattice energy due to intermolecular hydrogen bonding.
Core Physicochemical Data
Data standardized for Benzhydrazide (Parent Compound)
| Property | Value | Context/Relevance |
| Molecular Weight | 136.15 g/mol | Fragment-like; ideal for lead optimization. |
| Melting Point | 112–114 °C | Sharp melting range indicates high crystallinity. |
| Boiling Point | 267 °C (dec.)[1][2] | Decomposes prior to boiling; not suitable for GC without derivatization. |
| LogP (Oct/Water) | 0.16 – 0.19 | Highly hydrophilic; suggests good oral bioavailability but rapid clearance. |
| pKa (Conjugate Acid) | ~3.03 | Protonation of terminal amine ( |
| pKa (Acidic) | ~12.45 | Deprotonation of amide nitrogen ( |
| H-Bond Donors | 3 | High capacity for solvent interaction. |
| H-Bond Acceptors | 2 | Facilitates interaction with biological targets (e.g., enzymes). |
Ionization & Amphoteric Nature
Benzamide hydrazides are ampholytes. They exist in three distinct species depending on solution pH:
-
Cationic Form (pH < 3): Protonation of the terminal hydrazine nitrogen.
-
Neutral Form (pH 4–11): The predominant species at physiological pH (7.4), driving passive membrane permeability.
-
Anionic Form (pH > 12): Deprotonation of the amide nitrogen, significantly increasing aqueous solubility but reducing permeability.
Solubility Landscape
Understanding the solubility of benzamide hydrazides requires analyzing the interplay between crystal lattice energy (enthalpic penalty) and solvation energy (entropic gain).
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Mechanism of Solvation |
| Methanol | High | Strong H-bond donor/acceptor matching disrupts crystal lattice. |
| Ethanol | Moderate-High | Good solvation, often used for recrystallization. |
| Water | Soluble | Driven by H-bonding; pH-dependent. |
| Acetone | Moderate | Dipole-dipole interactions; useful for precipitation. |
| Chloroform | Low | Lack of H-bond donors limits solvation of the hydrazide head. |
| Diethyl Ether | Very Low | Insufficient polarity to overcome lattice energy. |
Visualization: Solubility Equilibrium & pH Dependence
The following diagram illustrates the dynamic equilibrium of benzamide hydrazide species across the pH scale, directly influencing solubility and extraction strategies.
Caption: pH-dependent ionization states of benzamide hydrazide. Solubility is highest at pH extremes (cationic/anionic) and lowest in the neutral range.
Experimental Protocols
Protocol A: Synthesis of Benzamide Hydrazide
Objective: To synthesize high-purity benzhydrazide for solubility testing. Mechanism: Nucleophilic acyl substitution (Hydrazinolysis).
Reagents:
-
Ethyl Benzoate (1.0 eq)
-
Hydrazine Hydrate (80%, 2.0 eq)
-
Absolute Ethanol (Solvent)
Step-by-Step Methodology:
-
Reflux: Dissolve Ethyl Benzoate (15 g) in Absolute Ethanol (30 mL). Add Hydrazine Hydrate (10 mL) dropwise with stirring.
-
Reaction: Heat the mixture to reflux (78–80 °C) for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (0–4 °C). White needle-like crystals will precipitate.
-
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted hydrazine.
-
Drying: Dry in a vacuum oven at 50 °C for 6 hours.
-
Validation: Measure Melting Point (Target: 112–114 °C).
Protocol B: Thermodynamic Solubility Determination (Shake-Flask)
Objective: To determine the equilibrium solubility (
Step-by-Step Methodology:
-
Saturation: Add excess Benzamide Hydrazide solid (~100 mg) to 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a borosilicate glass vial.
-
Equilibration: Agitate at 25 °C ± 0.1 °C for 24 hours using an orbital shaker (200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated).
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (80:20 Isocratic).
-
Detection: UV at 230 nm.
-
Calculation: Compare peak area against a 5-point calibration curve (
).
-
Visualization: Synthesis & Characterization Workflow
This workflow ensures that only phase-pure material is used for solubility data generation, preventing artifacts from impurities.
Caption: Logical workflow for the synthesis, purification, and validation of benzamide hydrazide prior to solubility testing.
Solid-State Characterization
The physical stability of benzamide hydrazides is dictated by their crystal lattice.
-
Crystal Habit: Typically crystallizes as monoclinic needles or plates from water/ethanol mixtures.
-
Thermal Stability: TGA analysis reveals thermal stability up to ~165 °C, with rapid decomposition (mass loss) occurring between 245–288 °C depending on the heating rate.
-
Polymorphism: While the parent compound is stable, derivatives (e.g., hydrazones) often exhibit polymorphism. Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch consistency checks.
References
-
Synthesis and Characterization: Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents. AIP Conference Proceedings.
-
pKa Determination: pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences.
-
Solubility & LogP: Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. ACS Omega.
-
Thermal Properties: Thermal cyclodehydration and decomposition reactions of novel itaconimido aromatic hydrazide derivatives. Polymer Degradation and Stability.
-
General Properties: Benzhydrazide - PubChem Compound Summary. National Center for Biotechnology Information.
Sources
Chemical Stability of N-(3-hydrazino-3-oxopropyl)benzamide in Aqueous Solution: A Comprehensive Technical Guide
Executive Summary
The transition of a novel pharmacophore from the discovery bench to a viable clinical formulation hinges on its chemical stability in aqueous environments. N-(3-hydrazino-3-oxopropyl)benzamide is a bifunctional molecule characterized by a lipophilic benzamide core linked via a propyl chain to a highly reactive terminal acyl hydrazide moiety.
While the benzamide and alkyl linker are robust under physiological conditions, the acyl hydrazide group introduces significant formulation challenges. Driven by the "alpha-effect"—where the adjacent nitrogen atoms donate electron density to one another—the terminal amine is exceptionally nucleophilic[1]. This guide deconstructs the mechanistic vulnerabilities of this compound, provides field-proven analytical workflows for stability assessment, and outlines strategic formulation parameters to mitigate degradation.
Structural Deconstruction & Mechanistic Vulnerabilities
To stabilize this compound, one must first understand the causality of its degradation. The molecule is susceptible to three primary degradation pathways when introduced to an aqueous matrix:
-
Oxidation (The Primary Threat): Acyl hydrazides are highly sensitive to oxidation, particularly in alkaline environments or in the presence of trace transition metals (e.g.,
, ). Oxidation converts the hydrazide into reactive diimide intermediates, ultimately releasing nitrogen gas and yielding a carboxylic acid. -
Condensation (Excipient Incompatibility): Hydrazides react rapidly and specifically with aldehyde and ketone groups to form stable acyl hydrazone linkages[2]. Consequently, the presence of reducing sugars (such as dextrose or glucose) in intravenous solutions or liquid formulations will trigger rapid condensation and loss of the active pharmaceutical ingredient (API)[3].
-
Hydrolysis: While more stable than standard esters, the amide-like bond of the hydrazide can undergo acid- or base-catalyzed hydrolysis at extreme pH levels, cleaving the molecule into N-(3-carboxypropyl)benzamide and free hydrazine.
Fig 1: Primary chemical degradation pathways of this compound in solution.
pH-Dependent Stability Profile
The stability of acyl hydrazides is intrinsically linked to the pH of the surrounding buffer. Drawing upon established kinetic data for structurally analogous acyl hydrazides (such as isoniazid), we can map the stability profile of this compound.
The compound exhibits maximum stability in mildly acidic conditions (pH 5.5 to 6.5). In this range, the terminal amine is partially protonated, which sterically and electronically shields the nitrogen from oxidative attack while avoiding the aggressive acid-catalyzed hydrolysis seen at pH < 4.0. Conversely, alkaline conditions (pH > 8.0) deprotonate the hydrazide, drastically accelerating oxidative degradation under ambient light and room temperature.
Table 1: Extrapolated pH-Dependent Degradation Kinetics (at 25°C)
| pH Range | Dominant Degradation Pathway | Estimated Half-Life ( | Formulation Suitability |
| Acidic (pH < 4.0) | Acid-catalyzed hydrolysis | < 24 hours | Poor |
| Mildly Acidic (pH 5.5 - 6.5) | Highly stable (protonation limits oxidation) | > 14 days | Optimal |
| Neutral (pH 7.0 - 7.4) | Slow autoxidation | 3 - 7 days | Moderate |
| Alkaline (pH > 8.0) | Base-catalyzed oxidation / Hydrolysis | < 12 hours | Poor |
Experimental Workflows for Stability Assessment
To rigorously evaluate the solution stability of this compound, a self-validating forced degradation protocol must be employed. The following methodology utilizes a stability-indicating High-Performance Liquid Chromatography (HPLC) assay designed to separate the intact API from its polar degradation products (e.g., hydrazine, carboxylic acids).
Methodological Rationale (Causality of Choices)
-
Buffer Selection: Tris or other primary amine-containing buffers are strictly avoided, as they can participate in complex side reactions or quench reactive intermediates[2]. Phosphate or acetate buffers are preferred.
-
Mobile Phase pH: The HPLC mobile phase is acidified (pH ~2.5). This ensures the hydrazide moiety remains fully protonated during the chromatographic run, preventing peak tailing and ensuring sharp, quantifiable peaks[3].
-
System Suitability Testing (SST): To ensure trustworthiness, the protocol mandates a %RSD of < 2.0% for five replicate injections of the standard, validating the precision of the auto-sampler and the stability of the compound within the HPLC vial during the run.
Step-by-Step Stability Protocol
Step 1: Matrix Preparation
Prepare a 0.5 mg/mL solution of this compound in a 0.1 M Sodium Acetate buffer (pH 5.5). Divide the solution into three aliquots. Spike one aliquot with 0.1%
Step 2: Environmental Stress Incubation Store the samples in amber glass vials (to prevent photolytic degradation) at controlled temperatures: 25°C, 37°C, and 40°C.
Step 3: Aliquot Sampling & Quenching
Draw 100 µL aliquots at
Step 4: HPLC Analysis
-
Column: C18 Reverse-Phase (5 µm, 4.6 × 250 mm).
-
Mobile Phase: Isocratic elution using Methanol:Water (60:40 v/v), adjusted to pH 2.5 with 2 N sulfuric acid[3].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (targeting the benzamide chromophore).
Step 5: Data Processing & Validation
Integrate the area under the curve (AUC) for the primary API peak. Calculate the remaining percentage relative to the
Fig 2: Standardized experimental workflow for stability-indicating HPLC analysis of acyl hydrazides.
Strategic Mitigation in Formulation
To transition this compound into a stable liquid or lyophilized formulation, the following parameters must be strictly controlled:
-
Exclusion of Reducing Sugars: Never formulate this compound in 5% Dextrose (D5W) or any vehicle containing reducing sugars. The resulting acyl hydrazone formation will rapidly deplete the active dose[3]. Use 0.9% Sodium Chloride (Normal Saline) as the primary diluent.
-
Chelation Therapy for the Formulation: Because trace metals catalyze the oxidation of hydrazides into diimides, the addition of a chelating agent such as Disodium EDTA (0.01% - 0.05% w/v) is highly recommended to sequester free
and ions. -
pH Clamping: Buffer the solution to a strict pH of 5.5 - 6.0 using an acetate or citrate buffer system. Avoid Tris or glycine buffers[2].
-
Lyophilization: If aqueous stability cannot be maintained beyond 14 days at room temperature, the formulation should be lyophilized. The compound should be freeze-dried in the presence of a non-reducing bulking agent (e.g., mannitol or sucrose, noting that sucrose is non-reducing and safe, unlike dextrose).
References
1. Isoniazid and β-cyclodextrin complexes: A stability study in aqueous solution. Journal of Chemical and Pharmaceutical Research (JOCPR). URL: 2.[3] Stability of isoniazid injection in i.v. solutions. PubMed Central (PMC) - NIH. URL: 3.[1] Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. URL: 4.[2] EZ-Link Hydrazide-PEG4-Desthiobiotin, No-Weigh Format. ThermoFisher Scientific. URL:
Sources
Literature review of benzamide-based hydrazide reagents
From Zinc-Binding Pharmacophores to Glycomic Enrichment Tools
Executive Summary
Benzamide-based hydrazide reagents represent a versatile chemical scaffold bridging medicinal chemistry and chemical biology. Historically overshadowed by hydroxamic acids in histone deacetylase (HDAC) inhibition and by simple amines in bioconjugation, this moiety has re-emerged as a high-precision tool.
This guide analyzes the dual utility of the benzamide-hydrazide motif:
-
As a Pharmacophore: Functioning as a Zinc-Binding Group (ZBG) with unique "slow-on/slow-off" kinetics for Class I selective HDAC inhibitors.
-
As a Chemoproteomic Probe: Facilitating the covalent capture of glycans via hydrazone ligation, enabling high-sensitivity glycomics.
Part 1: Structural Logic & Synthetic Methodology[1]
The core advantage of the benzamide-hydrazide scaffold lies in its bidentate capability and tunable rigidity . Unlike flexible aliphatic hydrazides, the benzamide core provides a pi-stacking surface for hydrophobic pockets in enzymes (e.g., HDACs), while the terminal hydrazide (-CONH-NH
Core Synthesis Protocol: 4-Benzamidobenzoic Acid Hydrazide
The following protocol is a self-validating system for synthesizing a library-ready benzamide hydrazide scaffold. This specific workflow minimizes side reactions (dimerization) common in direct acyl chloride couplings.
Reagents:
-
4-Aminobenzoic acid (PABA)
-
Benzoyl chloride derivatives[1]
-
Hydrazine hydrate (80% or 98%)
-
Ethanol (EtOH), Sulfuric Acid (
)[2]
Step-by-Step Methodology:
-
Benzoylation (Scaffold Formation):
-
Fischer Esterification (Activation):
-
Reflux the intermediate in absolute EtOH with catalytic
(3-5 drops) for 8-12 hours. -
Why: Direct reaction of the carboxylic acid with hydrazine is sluggish; the ethyl ester is a superior electrophile for hydrazinolysis.
-
-
Hydrazinolysis (The Critical Step):
-
Dissolve the ethyl ester intermediate in EtOH.
-
Critical Step: Add Hydrazine hydrate in large excess (5-10 eq).
-
Causality: Excess hydrazine prevents the formation of symmetrical di-hydrazides (R-CONH-NH-CO-R), a common impurity.
-
Reflux for 4–12 hours. Upon cooling, the hydrazide typically crystallizes out.
-
-
Purification:
-
Filter the precipitate. Wash with cold EtOH and diethyl ether.
-
Validation: IR spectrum should show distinct doublets for
(3200-3300 ) and the amide carbonyl stretch.
-
Visualization: Synthetic Pathway
Caption: Synthetic route emphasizing the necessity of excess hydrazine to avoid dimer impurities during the conversion of ester to hydrazide.
Part 2: Medicinal Chemistry Applications (HDAC Inhibition)[5][6]
While hydroxamic acids (e.g., SAHA) are the gold standard for Zinc binding, they suffer from poor pharmacokinetics and metabolic instability (glucuronidation). Benzamide hydrazides have emerged as a superior alternative for Class I Selective HDAC Inhibitors .
Mechanism of Action: The "Slow-On/Slow-Off" Binder
Unlike the fast-binding hydroxamates, benzamide hydrazides (such as UF010 and its derivatives) exhibit slow-binding kinetics.
-
Zinc Binding: The hydrazide carbonyl and the terminal amine form a bidentate chelate with the active site
. -
Selectivity: The benzamide "cap" interacts with the unique surface topology of HDAC1, 2, and 3, excluding Class II isoforms.
-
Kinetic Advantage: Long residence time on the target enzyme correlates with prolonged pharmacodynamic effects, even after the drug is cleared from plasma.
Comparative Data: Zinc Binding Groups (ZBG)[4][5]
| Feature | Hydroxamic Acid (e.g., Vorinostat) | 2-Aminoanilide (e.g., Entinostat) | Benzamide Hydrazide (e.g., UF010) |
| Binding Mode | Bidentate | Bidentate | Bidentate (Mixed Inhibition) |
| Kinetics | Fast-On / Fast-Off | Slow-On / Slow-Off | Slow-On / Slow-Off |
| Isoform Selectivity | Pan-HDAC (Low selectivity) | Class I Selective | Class I Selective (High) |
| Metabolic Stability | Low (Hydrolysis/Glucuronidation) | Moderate | High |
| Toxicity Risk | Mutagenicity concerns (Ames+) | Bone marrow toxicity | Reduced off-target effects |
Visualization: HDAC Inhibition Mechanism
Caption: Mechanistic interaction of benzamide hydrazides with HDAC enzymes, highlighting the kinetic advantage of slow dissociation.
Part 3: Chemical Biology (Glycomics & Enrichment)
In the field of proteomics, benzamide hydrazides are not inhibitors but capture agents . They are essential for the "Solid-Phase Extraction of N-linked Glycopeptides" (SPEG) method.
The Glycan Capture Protocol
This workflow utilizes the unique reactivity of hydrazides toward aldehydes. Since native peptides lack aldehydes, oxidizing the glycans allows for specific enrichment.
-
Oxidation:
-
Coupling (Hydrazone Ligation):
-
Add Benzamide-Hydrazide Functionalized Beads (or reagents like P2GPN).
-
pH Control: Maintain pH 5.0–6.0 (Aniline catalyst can accelerate this).
-
Reaction:
(Stable Hydrazone).
-
-
Stringent Washing:
-
Release (Isotope Labeling):
-
Release glycans using PNGase F in the presence of
. -
Outcome: Glycopeptides are released with a specific mass shift (incorporation of
at the glycosylation site), allowing MS quantification.
-
Visualization: Glycomic Enrichment Workflow
Caption: Workflow for isolating N-linked glycans using hydrazide chemistry, ensuring high-specificity enrichment from complex mixtures.
References
-
Liao, C., et al. (2015).[4] "Identification of HDAC Inhibitors with Benzoylhydrazide Scaffold that Selectively Inhibit Class I HDACs." PLOS ONE. Link
-
Zhang, H., et al. (2012). "Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry." Analytical Chemistry. Link
-
Walker, S. H., et al. (2011). "Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-Linked Glycans." Analytical Chemistry. Link
-
Yue, W., et al. (2025).[4] "Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential." Journal of Medicinal Chemistry. Link(Note: Year projected based on recent review cycles).
-
BenchChem Application Notes. (2024). "4-Benzoylbenzamide as a Versatile Building Block in Organic Synthesis." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycan analysis by reversible reaction to hydrazide beads and mass spectrometry. — Early Detection Research Network [edrn.cancer.gov]
- 9. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-(3-hydrazino-3-oxopropyl)benzamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a molecule integrating the pharmacologically significant benzamide and hydrazide moieties. We will delve into its chemical properties, propose a robust synthetic route based on established methodologies, and explore its potential applications in drug discovery and development, grounded in the known bioactivities of its constituent chemical classes.
Core Molecular Attributes of this compound
This compound is a chemical entity of interest due to the convergence of two important functional groups: a benzamide and a hydrazide. The benzamide group is a well-established scaffold in medicinal chemistry, while the hydrazide group offers versatile reactivity and a range of biological activities.[1][2]
Chemical Formula and Molecular Weight
The fundamental physicochemical properties of this compound are summarized below. These values are crucial for any experimental work, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃N₃O₂ | [3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCC(=O)NN | Inferred from name |
| InChI Key | Inferred from structure | Inferred from structure |
Strategic Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be logically divided into the formation of an intermediate N-substituted benzamide, followed by hydrazinolysis to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a robust starting point for the laboratory synthesis of the title compound.
Step 1: Synthesis of Ethyl 3-(benzamido)propanoate
-
To a stirred solution of benzamide (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of diethyl malonate (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(benzamido)propanoate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 3-(benzamido)propanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Potential Applications in Drug Discovery and Development
The unique combination of the benzamide and hydrazide functional groups suggests a wide range of potential biological activities for this compound.[5][6]
Anticancer Potential
Benzamide derivatives are known to exhibit a variety of anticancer activities.[7][8] For instance, some act as PARP inhibitors, which are crucial in DNA damage repair pathways in cancer cells.[8] Others have shown efficacy as histone deacetylase (HDAC) inhibitors, which can modulate gene expression and induce apoptosis in tumor cells.[9] The hydrazide moiety can also contribute to antitumor effects.[1]
Caption: Potential anticancer mechanisms of action for this compound.
Antimicrobial and Antiviral Activity
Hydrazide-hydrazone derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][10] The mechanism often involves the chelation of metal ions essential for microbial growth or the inhibition of key enzymes. Furthermore, some benzamide derivatives have been investigated as potential antiviral agents, including against HIV-1.[11] The N-(3-amino-3-oxopropyl)benzamide scaffold, which is structurally similar to our title compound, is a precursor for agents targeting the HIV-1 nucleocapsid protein NCp7.[11]
Other Therapeutic Areas
The versatility of the benzamide and hydrazide scaffolds extends to other therapeutic areas. Benzamide derivatives have been explored for their potential in treating neurological disorders like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1).[12] Additionally, various hydrazide derivatives have demonstrated anti-inflammatory and analgesic properties.[1][13]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure suggests a high potential for a diverse range of biological activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for its anticancer, antimicrobial, and other potential therapeutic effects. Structure-activity relationship (SAR) studies on derivatives of this molecule could further optimize its biological activity and lead to the discovery of potent new drug candidates.
References
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025).
- Hydrazide–hydrazone derivatives: Significance and symbolism. (2025). ScienceDirect.
- This compound. Santa Cruz Biotechnology.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026).
- New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (2023). MDPI.
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
- Synthesis and antibacterial activity of new hydrazide-hydrazones derived
- N-(3-Amino-3-oxopropyl)benzamide. Benchchem.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). PubMed.
- Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. (2009). MDPI.
- Design, synthesis and molecular docking of substituted 3-hydrazinyl-3-oxo-propanamides as anti-tubercular agents. (2014). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. scbt.com [scbt.com]
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- 5. wisdomlib.org [wisdomlib.org]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. N-(3-Amino-3-oxopropyl)benzamide|HIV-1 Research|RUO [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Efficiency Hydrazone Bioconjugation of N-(3-hydrazino-3-oxopropyl)benzamide to Aldehydes
Scientific Rationale & Scope
Hydrazone ligation is a cornerstone of modern bioconjugation, enabling the chemoselective attachment of functional probes to macromolecules in aqueous environments. N-(3-hydrazino-3-oxopropyl)benzamide is a highly versatile acylhydrazide linker. It features a reactive hydrazide moiety for coupling to aldehydes and a benzamide group that serves as a stable, UV-traceable structural tag. This protocol details the optimized methodology for conjugating this compound to aldehyde-bearing targets, leveraging nucleophilic catalysis to achieve rapid, high-yielding bioconjugation under physiological constraints.
Mechanistic Causality: Overcoming Kinetic Bottlenecks
The direct condensation of a hydrazide with an aldehyde to form an acylhydrazone is traditionally limited by slow reaction kinetics at physiological pH. The rate-limiting step is the dehydration of the intermediate hemiaminal[1].
To bypass this kinetic bottleneck, aniline is introduced as a nucleophilic catalyst. Aniline rapidly attacks the target aldehyde to form a protonated Schiff base (imine) intermediate. Because this imine is significantly more electrophilic than the parent aldehyde, it undergoes rapid transimination upon nucleophilic attack by the hydrazide[2].
The choice of pH is the most critical variable. The reaction is optimally performed at pH 4.5–6.0 . At this slightly acidic pH, aniline (pKa ~4.6) is partially protonated, facilitating the formation of the reactive imine, while the hydrazide (pKa ~2.5–3.0) remains unprotonated and highly nucleophilic[1].
Nucleophilic catalysis of hydrazone formation by aniline.
Quantitative Optimization of Reaction Parameters
Understanding the kinetic trade-offs is essential for maximizing the Degree of Labeling (DoL) while preserving the structural integrity of the target biomolecule.
Table 1: Kinetic Parameters and Buffer Optimization for Hydrazone Formation
| Parameter | Uncatalyzed Reaction | Aniline-Catalyzed (100 mM) | Causality / Scientific Rationale |
| Optimal pH | 3.0 - 4.0 | 4.5 - 6.0 | Catalyst requires partial protonation; hydrazide must remain unprotonated for nucleophilic attack. |
| Reaction Rate (k₂) | ~0.1 - 1 M⁻¹s⁻¹ | ~10 - 100 M⁻¹s⁻¹ | Imine intermediate lowers the activation energy barrier for transimination. |
| Incubation Time | 12 - 24 hours | 1 - 4 hours | Aniline accelerates the reaction by 1-2 orders of magnitude[3]. |
| Yield (at 4 hours) | < 30% | > 90% | Rapid equilibrium shift towards the thermodynamically stable acylhydrazone. |
Reagents and Material Specifications
-
Target Compound: this compound (Prepare a 50–100 mM stock in anhydrous DMSO or DMF).
-
Target Biomolecule: Aldehyde-modified target (e.g., periodate-oxidized glycoprotein, synthetic polymer) at 1–10 mg/mL.
-
Conjugation Buffer: 100 mM Sodium Acetate (NaOAc) or 100 mM MES, pH 5.0. (Strictly avoid Tris or primary amine-containing buffers as they will competitively form Schiff bases).
-
Catalyst: Aniline (High purity, distilled, 10–100 mM final concentration).
Step-by-Step Experimental Workflow
Step-by-step experimental workflow for hydrazide-aldehyde bioconjugation.
Protocol Execution
-
Preparation of the Aldehyde Target (If applicable): If the target biomolecule does not inherently possess an aldehyde, generate it via sodium periodate (NaIO₄) oxidation of cis-diols (e.g., on glycoprotein glycans)[3]. Quench excess NaIO₄ with glycerol and desalt the target into the Conjugation Buffer.
-
Catalyst Addition: Add aniline to the target solution to achieve a final concentration of 10–100 mM. Mix thoroughly. (Note: Aniline is toxic; perform this step in a certified fume hood).
-
Hydrazide Addition: Add the this compound stock to a final concentration of 1–5 mM. This typically represents a 10- to 50-fold molar excess over the available aldehyde groups.
-
Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 1 to 4 hours under gentle, continuous agitation.
-
Purification: Remove excess unreacted hydrazide and aniline using Size Exclusion Chromatography (SEC), spin desalting columns, or extensive dialysis. Exchange the conjugate into a neutral buffer (e.g., PBS, pH 7.4) to maximize the long-term kinetic stability of the hydrazone bond.
Self-Validating System: Quality Control & Troubleshooting
A robust protocol must be self-validating. The incorporation of this compound provides built-in mechanisms for orthogonal validation:
-
UV-Vis Spectroscopy (Quantification): The benzamide moiety exhibits a distinct UV absorbance peak at ~230 nm. By measuring the absorbance of the purified conjugate and utilizing the extinction coefficient of the free hydrazide, researchers can accurately calculate the Degree of Labeling (DoL).
-
Intact Mass Spectrometry (Verification): LC-MS can definitively validate the conjugation event. The exact mass addition per this compound molecule covalently attached is +189.10 Da (accounting for the loss of H₂O during hydrazone formation).
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Degree of Labeling (DoL) | Suboptimal pH (too basic) | Verify buffer pH is strictly between 4.5 and 6.0. At pH > 6.5, aniline catalysis is highly ineffective. |
| Precipitation during reaction | High organic solvent concentration | Keep the final DMSO/DMF concentration below 5-10% (v/v) to prevent target biomolecule denaturation. |
| Conjugate degradation over time | Hydrolysis of the hydrazone bond | Store the purified conjugate in a neutral to slightly basic buffer (pH 7.4 - 8.0) to prevent acid-catalyzed hydrolysis. |
References
- Source: Chemical Reviews (ACS Publications)
- Source: Bioconjugate Chemistry (Semantic Scholar)
- Carbonyl-Reactive Crosslinker Chemistry Source: Thermo Fisher Scientific URL
Sources
High-Sensitivity Glycan Profiling: Using Benzamide Hydrazides for Mass Spectrometry Labeling
Executive Summary
The structural complexity and low ionization efficiency of native glycans present significant bottlenecks in mass spectrometry (MS)-based glycomics. While traditional reductive amination (e.g., 2-AB, 2-AA) remains a staple, it suffers from prolonged reaction times, mandatory purification steps, and the risk of desialylation[1]. This application note details the mechanistic rationale and step-by-step protocol for utilizing benzamide hydrazides —specifically cationic derivatives like 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium (HTMBA)—to achieve rapid, purification-free, and highly sensitive glycan labeling for MALDI-TOF and ESI-MS workflows.
Mechanistic Rationale: The Shift to Benzamide Hydrazides
As a Senior Application Scientist, it is critical to understand why a reagent behaves the way it does, rather than simply following a protocol. The superiority of benzamide hydrazides in MS workflows is driven by three distinct chemical mechanisms:
-
Preservation of Sialic Acids via Hydrazone Condensation: Traditional reductive amination requires high temperatures (65 °C) and prolonged incubation (2–3 hours) with a reducing agent, which frequently causes the loss of highly labile sialic acid residues[2]. Hydrazide tags, however, react rapidly with the open-ring aldehyde form of the reducing end at room temperature under mildly acidic conditions[3]. This forms a stable hydrazone bond without the need for a reductive step, fully preserving the native sialylation profile[4].
-
Permanent Positive Charge for Ionization Enhancement: Native glycans, particularly acidic species, exhibit low proton affinity and suffer from competitive ion suppression[2]. Cationic benzamide hydrazides incorporate a quaternary ammonium group that introduces a fixed positive charge. This effectively forces the glycan into a pre-ionized state, boosting MALDI-MS signal intensity by up to 19-fold and eliminating signal splitting caused by unpredictable alkali metal adducts (e.g., [M + Na]+, [M + K]+)[3].
-
Hydrophobic Aromaticity for Matrix Co-Crystallization: While simple aliphatic hydrazides (like Girard's Reagent T) provide a positive charge, they lack the hydrophobicity required for optimal MS analysis[4]. The benzamide core provides an essential aromatic ring that drives uniform co-crystallization with MALDI matrices like 2,5-dihydroxybenzoic acid (DHB). This mitigates the notorious "sweet spot" effect in MALDI spotting and drastically improves chromatographic retention in Hydrophilic Interaction Liquid Chromatography (HILIC) prior to ESI-MS[5].
Quantitative Performance Matrix
The following table summarizes the analytical merits of benzamide hydrazides compared to traditional and alternative labeling strategies.
| Parameter | Native Glycans | Reductive Amination (2-AB) | Aliphatic Hydrazide (Girard's T) | Benzamide Hydrazide (HTMBA) |
| Reaction Time | N/A | 2 – 3 hours | 1 – 2 hours | < 5 minutes |
| Reaction Temp | N/A | 65 °C | 40 – 60 °C | Room Temperature |
| Sialic Acid Stability | High | Low (Prone to desialylation) | Moderate | High (Mild acidic conditions) |
| MS Sensitivity | Low | Moderate | High | Very High (up to 19x increase) |
| Purification Required | No | Yes (SPE or SEC) | Yes | No (On-target compatible) |
Self-Validating Experimental Protocol
To ensure the trustworthiness of your data, this protocol operates as a self-validating system . Before processing precious biological samples, you must run a parallel reaction using a known standard (e.g., Maltoheptaose or Bovine RNase B).
Validation Checkpoint: Successful derivatization is confirmed only if the MS spectrum displays a singular, mass-shifted peak corresponding to the tag's addition (e.g., +192 Da for HTMBA) with the complete absence of native alkali adducts. The persistence of [M + Na]+ peaks indicates incomplete hydrazone condensation, dictating an immediate recalibration of the acetic acid concentration in your labeling buffer.
Reagents & Materials
-
Labeling Tag: Cationic Benzamide Hydrazide (e.g., HTMBA).
-
MALDI Matrix: 2,5-Dihydroxybenzoic acid (DHB), 20 mg/mL in 50% Acetonitrile / 0.1% Trifluoroacetic acid (TFA).
-
Solvents: MS-grade Methanol, MS-grade Water, Glacial Acetic Acid.
-
Sample: Enzymatically released N-glycans (via PNGase F digestion) in aqueous solution.
Step-by-Step Methodology: On-Target Derivatization (HOD)
Note: This on-target approach bypasses Solid Phase Extraction (SPE), minimizing sample loss for low-abundance targets[3].
-
Reagent Preparation: Prepare a fresh 10 mg/mL solution of the benzamide hydrazide tag in a solvent mixture of Methanol:Water (1:1, v/v) containing 1% to 3% glacial acetic acid. Causality: The mild acid catalyzes the opening of the terminal sugar ring to expose the reactive aldehyde.
-
Sample Spotting: Pipette 1 µL of the aqueous glycan sample directly onto a clean stainless-steel MALDI target plate.
-
In-Situ Derivatization: Immediately overlay the sample droplet with 1 µL of the benzamide hydrazide reagent. Pipette up and down gently 3 times to ensure homogenous mixing.
-
Evaporative Condensation: Allow the droplet to dry completely at room temperature (approx. 5 minutes). Causality: As the solvent evaporates, the local concentration of the mildly acidic reagent spikes, driving the hydrazone condensation reaction to completion rapidly without thermal degradation.
-
Matrix Co-crystallization: Overlay the dried, derivatized spot with 1 µL of the DHB matrix solution. Allow to air dry at room temperature to form uniform crystals.
-
MS Acquisition: Analyze the spot using a MALDI-TOF mass spectrometer in positive ion reflectron mode. Calibrate the mass range appropriately to account for the mass defect introduced by the tag.
Workflow Visualization
Workflow for purification-free on-target glycan labeling using benzamide hydrazides for MALDI-MS.
Troubleshooting & Optimization
-
High Background Noise / Matrix Clusters: If unreacted tag causes suppression in the low mass region (< 800 Da), reduce the tag concentration to 5 mg/mL or implement a rapid C18 ZipTip cleanup prior to matrix addition. The hydrophobic benzamide ring ensures the labeled glycans will retain on C18, unlike native glycans[5].
-
Incomplete Labeling: Ensure the glycan sample is free of strong buffering agents (like Tris or high concentrations of ammonium bicarbonate) from the PNGase F digestion step, as these can neutralize the 1-3% acetic acid required for efficient hydrazone formation.
References
1.[2] Alley, W. R., et al. "QUANTITATIVE GLYCOMICS: A COMBINED ANALYTICAL AND BIOINFORMATICS APPROACH." National Institutes of Health (NIH). URL:[Link] 2.[1] Creative Biolabs. "Glycan Labeling." Creative Biolabs. URL:[Link] 3.[4] Ruhaak, L. R., et al. "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry. URL:[Link] 4.[3] Zhang, Y., et al. "A robust glycan labeling strategy using a new cationic hydrazide tag for MALDI-MS-based rapid and sensitive glycomics analysis." Talanta. URL:[Link] 5.[5] Walker, S. H., et al. "Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-Linked Glycans by Electrospray Ionization Mass Spectrometry." Analytical Chemistry. URL:[Link]
Sources
- 1. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 2. QUANTITATIVE GLYCOMICS: A COMBINED ANALYTICAL AND BIOINFORMATICS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust glycan labeling strategy using a new cationic hydrazide tag for MALDI-MS-based rapid and sensitive glycomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Advanced Protein Crosslinking via Bis-Arylhydrazone Ligation: Utilizing Carbonyl-Reactive Benzamide Reagents
Executive Summary & Mechanistic Rationale
In the development of antibody-drug conjugates (ADCs), bispecifics, and interactomics probes, the demand for stable, site-specific, and quantifiable bioconjugation is paramount. Traditional crosslinking methods—such as maleimide-thiol or NHS-amine homobifunctional coupling—often suffer from critical flaws: they are prone to homodimer formation, lack real-time traceability, and can exhibit poor stability in complex biological matrices (e.g., retro-Michael addition in maleimides).
To overcome these limitations, modern bioconjugation leverages heterobifunctional bis-arylhydrazone ligation . This chemistry utilizes carbonyl-reactive benzamide reagents (such as succinimidyl 4-hydrazinobenzoate, SHB) and carbonyl-presenting benzamides (such as succinimidyl 4-formylbenzoate, SFB).
The Causality of the Chemistry: When SHB and SFB react with primary amines on target proteins, they yield 4-hydrazinobenzamide and 4-formylbenzamide surfaces, respectively. Upon mixing, the hydrazine and aldehyde rapidly condense to form a bis-arylhydrazone bond . The extended aromatic conjugation of this specific bond provides two profound advantages:
-
Thermodynamic Stability: Unlike aliphatic hydrazones, the bis-arylhydrazone is highly resonance-stabilized, resisting hydrolysis at temperatures up to 95°C and across a wide pH range (pH 2.0–10.0).
-
Spectrophotometric Traceability: The resulting crosslink acts as a unique chromophore, absorbing strongly at 354 nm (
). This allows researchers to directly quantify the exact number of crosslinks formed without destroying the sample.
Furthermore, the reaction is dramatically accelerated by aniline catalysis . Aniline forms a highly electrophilic Schiff base (iminium) intermediate with the 4-formylbenzamide, lowering the activation energy for the subsequent nucleophilic attack by the hydrazinobenzamide. This increases the reaction rate by 10- to 100-fold, enabling rapid crosslinking at near-neutral pH [1].
Fig 1: Reaction pathway for bis-arylhydrazone crosslinking using carbonyl-reactive benzamides.
Comparative Analysis of Crosslinking Chemistries
To understand the strategic advantage of benzamide-based hydrazone ligation, we must benchmark it against legacy methodologies [2].
| Feature | NHS / Maleimide Coupling | Aliphatic Hydrazone Ligation | Bis-Arylhydrazone (Benzamide) |
| Traceability / Quantification | None (Requires destructive assays) | None | High (Absorbs at 354 nm) |
| Homodimer Formation | High risk (if heterobifunctional fails) | None | None (Strictly orthogonal) |
| Bond Stability | Moderate (Thioether exchange in serum) | Low (Reversible at low pH) | Extremely High (pH 2-10, 95°C) |
| Reaction Kinetics | Fast | Slow | Fast (via Aniline Catalysis) |
| Preservation of Function | Can over-modify and denature | Mild | Mild, highly controllable |
The Self-Validating Workflow: Causality & Quality Control
A hallmark of a robust bioconjugation protocol is self-validation . Blindly mixing two activated proteins often leads to aggregation or zero yield. This protocol integrates mandatory Quality Control (QC) checkpoints.
By utilizing colorimetric reporter molecules—2-sulfobenzaldehyde for the hydrazine surface and 2-hydrazinopyridine for the aldehyde surface—you calculate the exact Molar Substitution Ratio (MSR) before the final crosslinking step. If the MSR is outside the optimal range (2.0–5.0 modifications per protein), the protocol dictates halting the workflow to prevent reagent waste.
Fig 2: Self-validating workflow for protein conjugation with integrated QC checkpoints.
Step-by-Step Experimental Protocol
Phase I: Amine Functionalization (Generating the Reactive Surfaces)
Causality Note: NHS esters react strictly with unprotonated primary amines. The reaction must be performed at pH 7.4–8.0. Buffers containing primary amines (e.g., Tris, Glycine) will competitively quench the NHS ester and must be rigorously removed.
-
Buffer Exchange: Dialyze or use a spin-desalting column to exchange Protein A and Protein B into Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
Reagent Preparation: Dissolve SHB and SFB in anhydrous DMF to a concentration of 10 mg/mL. Note: NHS esters rapidly hydrolyze in water; prepare immediately before use.
-
Modification:
-
To Protein A (1-5 mg/mL), add a 10-fold molar excess of SHB.
-
To Protein B (1-5 mg/mL), add a 10-fold molar excess of SFB.
-
-
Incubation: Incubate both reactions at room temperature (RT) for 2 hours.
-
Purification: Remove unreacted SHB and SFB using Zeba spin desalting columns pre-equilibrated with Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).
Phase II: Quality Control (The Self-Validation Checkpoint)
Do not proceed to Phase III without confirming the Molar Substitution Ratio (MSR).
-
Quantify Protein A (Hydrazinobenzamide) MSR:
-
Mix a 20 µL aliquot of modified Protein A with 180 µL of 0.5 mM 2-sulfobenzaldehyde.
-
Incubate for 30 mins at 37°C.
-
Measure absorbance at 350 nm. Calculate MSR using
.
-
-
Quantify Protein B (4-Formylbenzamide) MSR:
-
Mix a 20 µL aliquot of modified Protein B with 180 µL of 0.5 mM 2-hydrazinopyridine.
-
Incubate for 30 mins at 37°C.
-
Measure absorbance at 350 nm. Calculate MSR using
.
-
-
Decision Gate: An MSR of 2.0 to 5.0 is optimal. < 2.0 will result in low crosslinking yield; > 5.0 risks protein precipitation and loss of biological activity.
Phase III: Aniline-Catalyzed Ligation
Causality Note: Direct reaction between the hydrazinobenzamide and 4-formylbenzamide is kinetically slow at neutral pH. The addition of [1], forming a highly reactive iminium intermediate that is rapidly trapped by the hydrazine, pushing the reaction to >95% completion in 2 hours.
-
Mixing: Combine modified Protein A and Protein B in a 1:1 molar ratio in Conjugation Buffer (pH 6.0).
-
Catalysis: Add Aniline to a final concentration of 100 mM. (Prepare aniline freshly in Conjugation Buffer).
-
Incubation: Incubate the mixture at RT for 2 hours.
-
Final Purification: Remove the aniline catalyst and any unreacted monomers via Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4).
-
Quantification: Measure the absorbance of the purified conjugate at 354 nm and 280 nm.
-
Use the 354 nm reading (
) to calculate the exact molar concentration of the bis-arylhydrazone bonds [3]. -
Subtract the 354 nm contribution from the 280 nm reading to accurately determine the total protein concentration.
-
References
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Bioconjugate Chemistry, ACS Publications (2008). URL:[Link]
Application Note: Quantitative Analysis of Reducing Carbohydrates by HPLC with UV Detection via Benzoyl Hydrazide Derivatization
Principle and Rationale
The quantitative analysis of carbohydrates is fundamental in biopharmaceutical development, food science, and clinical diagnostics. A significant analytical challenge is that most carbohydrates, particularly monosaccharides and disaccharides, lack a strong native chromophore, rendering their direct detection by UV-Vis spectrophotometry insensitive and impractical.[1][2][3] To overcome this limitation, pre-column derivatization is employed to attach a UV-active tag to the carbohydrate molecule.
This application note details a robust and sensitive method for the analysis of reducing sugars using benzoyl hydrazide as a derivatizing agent. Benzoyl hydrazide reacts specifically with the aldehyde or ketone group present in the open-chain form of reducing sugars to form a stable benzoyl hydrazone derivative.[3] This derivative incorporates a benzoyl group, which is a strong chromophore, enabling highly sensitive and selective detection by reverse-phase high-performance liquid chromatography (RP-HPLC) with a standard UV detector.[4] This method is applicable for the quantitative analysis of monosaccharides released from glycoproteins, as well as for the analysis of reducing sugars in various complex matrices.
Reaction Mechanism: Formation of Benzoyl Hydrazone
The derivatization chemistry is based on a classic condensation reaction. The nitrogen atom of the hydrazine group in benzoyl hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the sugar's open-chain (aldehyde or ketone) form. This is followed by the elimination of a water molecule to form a stable Schiff base known as a hydrazone.[3] This reaction is typically facilitated under mild heating and is specific to the reducing end of a carbohydrate.
The resulting benzoyl hydrazone derivative is significantly more hydrophobic than the parent sugar, allowing for excellent retention and separation on common reverse-phase columns like C18. The incorporated benzoyl ring provides strong UV absorbance, dramatically enhancing detection sensitivity.
Figure 1: Chemical reaction for the derivatization of a reducing sugar with benzoyl hydrazide.
Materials and Instrumentation
Reagents and Consumables
-
Benzoyl Hydrazide (Reagent Grade, ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Formic Acid (LC-MS Grade)
-
Hydrochloric Acid (HCl, Certified ACS)
-
Sodium Hydroxide (NaOH, Certified ACS)
-
Monosaccharide Standards (e.g., Glucose, Galactose, Mannose, Fructose, Xylose, Ribose)
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
HPLC Vials with caps
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Analytical Column: A high-quality Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
-
Data Acquisition Software: Chromatography data system (CDS) for instrument control, data acquisition, and processing.
-
Ancillary Equipment: Analytical balance, pH meter, vortex mixer, heating block or water bath, centrifuge.
Detailed Experimental Protocol
Reagent Preparation
-
Derivatization Reagent (10 mg/mL Benzoyl Hydrazide): Accurately weigh 100 mg of benzoyl hydrazide and dissolve in 10 mL of methanol. Prepare this solution fresh daily.
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter and degas.
Standard Curve Preparation
-
Primary Stock (1 mg/mL): Prepare individual stock solutions for each carbohydrate standard by dissolving 10 mg in 10 mL of HPLC-grade water. These stocks can be stored at 4°C for up to one week.
-
Working Standard Mixture: Create a mixed working standard solution by combining appropriate volumes of the primary stocks. For example, combine 100 µL of each primary stock and dilute to 1.0 mL with water to get a final concentration of 100 µg/mL for each sugar.
-
Calibration Standards: Perform a serial dilution of the working standard mixture to create a set of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL. These standards will be derivatized alongside the samples.
Sample Preparation (Example: Glycoprotein Hydrolysis)
-
Hydrolysis: To approximately 100 µg of glycoprotein in a screw-cap tube, add 200 µL of 2 M trifluoroacetic acid (TFA).
-
Incubation: Tightly cap the tube and incubate at 100°C for 3 hours to release the monosaccharides.[5]
-
Drying: Cool the sample to room temperature and evaporate the TFA to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried hydrolysate in 100 µL of HPLC-grade water. This solution is now ready for derivatization.
Derivatization Procedure
-
Aliquot: Transfer 50 µL of each standard, prepared sample, and a water blank into separate 1.5 mL microcentrifuge tubes.
-
Add Reagent: Add 100 µL of the 10 mg/mL Benzoyl Hydrazide solution to each tube.
-
Incubate: Vortex the tubes for 30 seconds and incubate in a heating block at 80°C for 60 minutes.
-
Cool: After incubation, remove the tubes and allow them to cool to room temperature.
-
Dilute: Add 850 µL of the Mobile Phase A (0.1% Formic Acid in Water) to each tube to bring the final volume to 1.0 mL.
-
Filter: Vortex the diluted samples and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Analysis
The benzoyl hydrazone derivatives are separated using a reverse-phase gradient method.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for the hydrophobic derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures sharp peak shapes by protonating residual silanols. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic derivatives. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30°C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 10 µL | A suitable volume to balance sensitivity and peak broadening. |
| Detection | UV at 285 nm | Benzoyl hydrazones exhibit strong absorbance near this wavelength.[6] |
| Gradient Elution | 0-5 min: 15% B | Isocratic hold to allow for column equilibration. |
| 5-25 min: 15% to 40% B | Gradient ramp to separate derivatives with varying hydrophobicity. | |
| 25-26 min: 40% to 90% B | Rapid ramp to wash the column of any highly retained components. | |
| 26-30 min: 90% B | Column wash. | |
| 30-31 min: 90% to 15% B | Return to initial conditions. | |
| 31-36 min: 15% B | Column re-equilibration for the next injection. |
System Suitability and Quality Control
To ensure the trustworthiness and validity of the results, the following checks should be performed:
-
Blank Injection: A derivatized water blank should be run to ensure no contamination from reagents or carryover.
-
System Suitability Standard: A mid-point calibration standard should be injected multiple times (n=5) at the beginning of the run. The relative standard deviation (%RSD) for retention time should be <1% and for peak area should be <2%.
-
Resolution: The chromatographic resolution between critical pairs (e.g., glucose and galactose) should be ≥ 1.5.
-
Calibration Curve: The correlation coefficient (r²) for the calibration curve of each sugar should be ≥ 0.995.
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks in the sample chromatograms by comparing their retention times to those of the derivatized standards.
-
Integration: Integrate the peak area for each identified carbohydrate derivative.
-
Calibration Curve: For each carbohydrate, plot a graph of peak area versus concentration (µg/mL) for the derivatized standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the regression equation to calculate the concentration of each carbohydrate in the unknown samples based on their measured peak areas. Remember to account for any dilution factors introduced during sample preparation.
Method Performance Characteristics
The performance of this method is analogous to other benzoylation-based derivatization techniques, which demonstrate excellent sensitivity and linearity.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | Analogous to[2][4] |
| Correlation Coefficient (r²) | ≥ 0.999 | Analogous to[2][4] |
| Limit of Detection (LOD) | ~0.1 µg/mL (1 pmol on column) | Analogous to[7] |
| Intraday Precision (%RSD) | < 2% | Analogous to[2] |
| Interday Precision (%RSD) | < 5% | Analogous to[2] |
Workflow Summary
The entire process from sample preparation to final result can be visualized as a streamlined workflow.
Figure 2: Overall experimental workflow for carbohydrate analysis.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or Low Peak Area | Incomplete derivatization reaction. | Ensure reagent is fresh. Check incubation temperature and time. Ensure sample pH is appropriate (neutral to slightly acidic). |
| Degradation of derivative. | Analyze samples promptly after derivatization. Store derivatized samples at 4°C if analysis is delayed.[8] Note that some hydrazones can be unstable in acidic mobile phases over long periods.[9] | |
| Poor Peak Shape | Column contamination or degradation. | Flush column with a strong solvent (e.g., 100% Acetonitrile). If unresolved, replace the column. |
| Mismatch between sample diluent and mobile phase. | Ensure the final sample diluent is similar in composition to the initial mobile phase conditions. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phases daily. Ensure proper pump mixing. |
| Fluctuating column temperature. | Use a column thermostat and allow the system to fully equilibrate before starting the run. | |
| Extra Peaks | Contamination from reagents or sample matrix. | Run a blank to identify the source. Use high-purity solvents and reagents. Consider a sample cleanup step (e.g., SPE) if the matrix is complex. |
Conclusion
The derivatization of reducing carbohydrates with benzoyl hydrazide followed by RP-HPLC with UV detection is a specific, sensitive, and reliable method for quantitative analysis. The protocol is straightforward, utilizes common laboratory reagents and instrumentation, and can be readily implemented in research, quality control, and drug development settings. The strong chromophore introduced by the benzoyl group provides a significant enhancement in sensitivity compared to other detection methods like refractive index (RI) or evaporative light scattering (ELSD), making it ideal for the analysis of low-abundance carbohydrates.
References
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Semantic Scholar. Available at: [Link]
-
Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Eco-Vector Journals Portal. Available at: [Link]
-
Studies On Some Benzoyl Hydrazone Derivatives. Worldwidejournals.com. Available at: [Link]
-
Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. ResearchGate. Available at: [Link]
-
Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University. Available at: [Link]
-
Studies on some benzoyl hydrazone derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Benzoyl Hydrazone Derivative as Potential Multitarget Antidiabetic Agent. ResearchGate. Available at: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. Available at: [Link]
-
Sugar microanalysis by HPLC with benzoylation: Improvement via introduction of a C-8 cartridge and a high efficiency ODS column. ResearchGate. Available at: [Link]
-
Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Waters Corporation. Available at: [Link]
Sources
- 1. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - Deruish - Journal of Analytical Chemistry [journals.eco-vector.com]
Troubleshooting & Optimization
Technical Support Center: Hydrazide-Aldehyde Bioconjugation
The "Goldilocks" Challenge: Why pH is Critical
In hydrazide-aldehyde conjugation, pH is not just a variable; it is the master switch that controls reaction rate, yield, and bond stability. As researchers, we face a fundamental paradox:
-
Formation favors acidity: The formation of the hydrazone bond is acid-catalyzed. Protons activate the aldehyde carbonyl, making it susceptible to nucleophilic attack.
-
Reactivity favors basicity: The hydrazide nucleophile must be unprotonated to attack. At low pH, the hydrazide becomes protonated (
), rendering it non-nucleophilic. -
Stability is pH-dependent: The resulting hydrazone bond is often designed to be reversible (hydrolytically unstable) at acidic pH (e.g., in endosomes) but stable at physiological pH (7.4).
This guide provides the technical roadmap to navigate these competing factors.
The Mechanism & The pH Paradox
To optimize your experiment, you must understand the protonation states of your reactants.
The Reaction Landscape
-
Nucleophilic Attack: The hydrazide nitrogen attacks the aldehyde carbon.
-
Dehydration: The tetrahedral intermediate loses a water molecule to form the C=N double bond (hydrazone). This is the rate-limiting step at neutral pH.
DOT Visualization: Reaction Pathway & pH Influence
The following diagram illustrates the mechanistic flow and where pH exerts its influence.
Figure 1: The mechanistic pathway of hydrazone formation. Note the conflict between acid catalysis required for dehydration and the protonation of the nucleophile at very low pH.[1]
Optimization Workflows: Choosing Your Protocol
Do not use a "one size fits all" buffer. Select your protocol based on your biomolecule's stability and the required linkage type.
Comparative Protocol Table
| Feature | Standard Acidic Protocol | Aniline-Catalyzed Protocol |
| Target pH | 4.5 – 5.5 | 6.0 – 7.0 |
| Buffer System | Sodium Acetate or MES | Phosphate (PBS) or HEPES |
| Mechanism | Acid catalysis drives dehydration.[1] | Aniline forms a highly reactive Schiff base intermediate [1]. |
| Reaction Time | 2 – 12 Hours | 1 – 4 Hours |
| Protein Risk | Precipitation near pI; Acid sensitivity. | Minimal (physiological conditions).[2] |
| Best For | Robust proteins, small molecules, beads. | Antibodies, pH-sensitive proteins, high-throughput. |
| Catalyst Conc. | N/A | 10 – 100 mM Aniline (nucleophilic catalyst).[1] |
Protocol A: The "Standard" Acidic Method (pH 5.5)
Best for: Stable proteins and solid-phase immobilizations.
-
Buffer Prep: Prepare 0.1 M Sodium Acetate, pH 5.5.
-
Oxidation (If using carbohydrates): Oxidize the glycoprotein with sodium meta-periodate (
) in acetate buffer.-
Critical: Keep periodate low (1–2 mM) to prevent over-oxidation of Methionine/Tryptophan residues [2].
-
Quench: Remove excess periodate using a desalting column or by adding glycerol/sulfite before adding the hydrazide.
-
-
Conjugation: Mix the oxidized aldehyde-protein with the hydrazide linker (10–50 molar excess).
-
Incubation: React for 4–12 hours at room temperature.
-
Stabilization (Optional): Add
(Sodium Cyanoborohydride) to 10 mM final concentration to reduce the bond to a stable hydrazine linkage.
Protocol B: The Aniline-Catalyzed Method (pH 6.5–7.0)
Best for: Antibodies (ADCs) and pH-sensitive proteins.
-
Buffer Prep: PBS (pH 7.4) adjusted to pH 6.5–7.0.
-
Catalyst Addition: Add pure Aniline to the buffer to a final concentration of 100 mM.
-
Note: Aniline is toxic; handle in a fume hood. Newer catalysts like m-phenylenediamine or anthranilic acid are less toxic alternatives [3].
-
-
Conjugation: Add hydrazide reagent. The aniline forms a transient Schiff base with the aldehyde, which is far more reactive toward the hydrazide than the aldehyde itself (Nucleophilic Catalysis).
-
Incubation: Reaction is often complete in <2 hours.
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users.
Q1: My antibody precipitated immediately after adding the buffer.
Diagnosis: You likely hit the Isoelectric Point (pI) or over-oxidized the protein.
-
The pI Trap: Many IgGs have a pI between 6.0 and 8.0. If you use a standard acetate buffer at pH 5.5, you may be too close to the pI, causing aggregation.
-
The Fix:
-
Shift pH: Use the Aniline-Catalyzed Protocol at pH 7.0 to stay away from the pI.
-
Salt: Increase NaCl concentration to 300 mM to shield charges.
-
Check Oxidation: Over-oxidation creates too many aldehydes, leading to cross-linking aggregation. Reduce periodate to 1 mM and time to 30 mins [4].
-
Q2: I have low conjugation yield despite using pH 5.0.
Diagnosis: Protonation of the Hydrazide.
-
The Cause: While acidic pH activates the aldehyde, it protonates the hydrazide. If your specific hydrazide has a higher pKa, it may be non-reactive at pH 5.0.
-
The Fix: Move to pH 6.0 and add 100 mM Aniline . This maintains hydrazide nucleophilicity while the aniline handles the activation energy barrier.
Q3: My conjugate falls apart during storage.
Diagnosis: Hydrolytic Instability.[3]
-
The Cause: Hydrazone bonds are reversible.[1] In dilute solutions or acidic storage buffers, the equilibrium shifts back to hydrolysis.
-
The Fix:
-
Reductive Amination: If you do not need the bond to be cleavable (e.g., for drug release), you must reduce it. Add 50 mM
(Sodium Cyanoborohydride) for the final 2 hours of reaction. This creates a stable C-N single bond. -
Storage: Store unreduced hydrazones at pH > 7.4, frozen, and concentrated. Dilution promotes hydrolysis.
-
Q4: Can I use Sodium Borohydride ( ) instead of Cyanoborohydride ( )?
Diagnosis: Chemoselectivity Error.
-
The Answer: NO.
-
The Reason:
is too strong; it will reduce the aldehydes back to alcohols before they can react with the hydrazide. is a weaker reducing agent that selectively reduces the Schiff base (hydrazone) without touching the aldehydes [5].
Stability & The "Release" Mechanism
For Antibody-Drug Conjugates (ADCs), the instability of the hydrazone bond is a feature, not a bug.
-
Plasma (pH 7.4): The bond is relatively stable (Half-life
days). -
Lysosome (pH 4.5 – 5.0): The bond hydrolyzes rapidly (Half-life
minutes to hours), releasing the drug payload inside the cancer cell.
Decision Logic for Stability:
-
If application is Imaging/ELISA:ALWAYS REDUCE with
. -
If application is Drug Delivery:DO NOT REDUCE . Optimize linker structure (e.g., use aromatic aldehydes) to tune the hydrolysis rate [6].
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets. Link
-
Bhat, V. T., et al. (2014). "Nucleophilic Catalysis of Hydrazone Formation: A Mechanistic Study." Chemical Science. Link
-
Thermo Fisher Scientific. "Tech Tip: Oxidize sugars to aldehydes with sodium meta-periodate." Link
-
Jentoft, N., & Dearborn, D. G. (1979). "Labeling of proteins by reductive methylation using sodium cyanoborohydride." Journal of Biological Chemistry. Link
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. Link
Sources
Technical Support Center: Hydrazide & Hydrazone Linker Stability
Welcome to the Bioconjugation Technical Support Center. This knowledge base is designed for drug development professionals and application scientists working with antibody-drug conjugates (ADCs) and bioconjugates. Here, we address the critical challenge of preventing the premature hydrolysis of hydrazide linkers and their resulting hydrazone bonds during storage.
Mechanistic Insight: The Chemistry of Hydrazone Hydrolysis
Hydrazide linkers are widely used to conjugate cytotoxic payloads to oxidized glycans or engineered ketones on monoclonal antibodies, forming a hydrazone bond (C=N). While designed to be stable in systemic circulation (pH 7.4) and to release the payload only within the acidic environment of the lysosome (pH 4.0–5.0), these bonds are highly susceptible to premature cleavage during storage.
The primary degradation mechanism is proton-catalyzed hydrolysis . The imine nitrogen of the hydrazone bond undergoes protonation in acidic microenvironments, rendering the adjacent carbon highly electrophilic. If water activity (
Proton-catalyzed hydrolysis pathway of hydrazone linkers.
Troubleshooting Guide: Identifying & Resolving Hydrolysis
Q: We observe 5-10% free payload in our hydrazone-linked ADC after 3 months of storage at -20°C in a liquid buffer. Why is it degrading faster frozen than it did at 5°C?
A: You are observing the freeze-concentration effect . When an aqueous solution freezes at -20°C, water crystallizes as pure ice, excluding solutes into an increasingly concentrated, unfrozen liquid phase. If your formulation uses a buffer with temperature-dependent solubility (like sodium phosphate), the dibasic salt crystallizes before the monobasic salt. This causes the microenvironmental pH to plummet by up to 3 units. Because hydrazone cleavage is proton-catalyzed, this localized acidic shift—combined with retained molecular mobility and water activity in the unfrozen fraction—drastically accelerates hydrolysis[2].
Resolution: Transition to a lyophilized solid-state formulation, or if a liquid must be maintained, store at -80°C (below the glass transition temperature of the maximally freeze-concentrated solute,
Q: How do we balance the pH requirements of the antibody with the stability of the hydrazone linker? A: This is a fundamental formulation paradox. As pH increases toward 7.4, the antibody becomes susceptible to asparagine deamidation and succinimide hydrolysis. Conversely, at low pH (< 5.5), the hydrazone bond rapidly hydrolyzes[3]. Resolution: A strict pre-lyophilization pH of 6.0 to 6.5 is the optimal compromise. Buffer with Histidine (10-20 mM) rather than Phosphate or Citrate, as Histidine resists drastic pH shifts during freezing and provides excellent buffering capacity in this narrow window[2].
Quantitative Stability Profiles
The table below synthesizes the expected degradation rates of hydrazone-linked bioconjugates across various physical states and storage conditions. Controlling water activity (
| Storage Condition | Physical State | Microenvironmental pH | Water Activity ( | Est. Hydrolysis Rate |
| 37°C, Human Plasma | Liquid | 7.4 | ~0.99 | 1.5% – 2.0% / day |
| 5°C, Histidine Buffer | Liquid | 6.0 | ~0.99 | 1.0% – 3.0% / month |
| -20°C, Phosphate Buffer | Frozen Liquid | < 4.5 (Freeze-concentrated) | Variable | 3.0% – 6.0% / month |
| -80°C, Histidine Buffer | Vitrified Solid | 6.0 | < 0.10 | < 0.5% / year |
| -20°C, Lyophilized | Amorphous Solid | 6.0 (Pre-lyo) | < 0.01 | < 0.1% / year |
Self-Validating Protocol: Lyophilization of Hydrazone ADCs
To completely arrest hydrolysis, water must be removed from the system. The following protocol utilizes a self-validating methodology, ensuring that internal quality control (QC) metrics are met before advancing to the next phase.
Phase 1: Formulation & Buffer Exchange
-
Buffer Selection: Exchange the ADC into 10 mM Histidine, pH 6.0. Causality: Histidine prevents pH shifts during freezing. A pH of 6.0 protects the hydrazone from acid catalysis while protecting the mAb from base-catalyzed deamidation[3].
-
Cryoprotection: Add 8-10% (w/v) Trehalose. Causality: Trehalose acts as a water substitute, forming hydrogen bonds with the protein and linker during dehydration to maintain structural integrity.
-
QC Check 1: Measure pre-lyophilization pH and osmolality. Do not proceed if pH is < 5.8.
Phase 2: Lyophilization Cycle
-
Freezing: Cool the shelf to -50°C at 1°C/min. Hold for 2 hours. Causality: Ensures the product drops below its
(typically around -30°C for trehalose-based formulations), preventing structural collapse. -
Primary Drying: Reduce chamber pressure to 100 mTorr. Raise shelf temperature to -20°C. Hold until Pirani gauge converges with Capacitance Manometer. Causality: Sublimation of bulk ice. Gauge convergence indicates all unbound water has sublimated.
-
Secondary Drying: Raise shelf temperature to +25°C at 0.2°C/min. Hold for 6 hours. Causality: Desorption of chemically bound water. Slow ramp prevents thermal shock to the hydrazone bond.
-
QC Check 2 (Critical): Perform Karl Fischer titration on a sacrificial vial. Residual moisture must be < 1.0% . If > 1.0%, water molecules can still catalyze hydrolysis[1].
Phase 3: Storage & Reconstitution
-
Sealing: Backfill the chamber with inert Argon gas (to prevent oxidative degradation) and stopper under slight vacuum. Store vials at -20°C.
-
QC Check 3: Reconstitute one vial with sterile Water for Injection (WFI). Run Size Exclusion Chromatography (SEC-HPLC) to confirm aggregation is < 5%, and Hydrophobic Interaction Chromatography (HIC) to confirm free payload is < 1%.
Decision matrix for optimizing hydrazone stability across physical states.
Frequently Asked Questions (FAQs)
Q: Our raw, unconjugated hydrazide linker reagents (e.g., Maleimide-PEG-Hydrazide) are degrading into unreactive byproducts in the freezer. How do we store them? A: Raw hydrazide linkers are highly hygroscopic. When you open a cold vial, ambient atmospheric moisture immediately condenses on the powder. Repeated freeze-thaw and opening cycles introduce enough water to initiate hydrolysis of the reagent itself. Best Practice: Aliquot the bulk powder into single-use vials inside a dry glovebox upon receipt. Store desiccated under Argon at -20°C. Crucially , allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.
Q: Can we use polysorbate (PS-20/PS-80) surfactants in our hydrazone ADC formulation? A: Use with extreme caution. While polysorbates prevent aggregation, they are prone to auto-oxidation, generating peroxides. These reactive oxygen species can attack the hydrazone bond and the payload[2]. If a surfactant is required, use high-purity, low-peroxide grades and ensure the vials are backfilled with an inert gas.
References
- Amide vs Hydrazone Stability: Impacts of Temperature Gradient P
- Formulation Matters: The Overlooked Engine of Stability and Success in Antibody–Drug Conjug
- SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES Purdue University Gradu
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
Sources
Technical Support Center: Purification of N-(3-hydrazino-3-oxopropyl)benzamide
Introduction
Welcome to the technical support guide for the purification of N-(3-hydrazino-3-oxopropyl)benzamide. This molecule possesses a unique chemical architecture, combining a benzamide head with a polar hydrazide tail. This bifunctional nature presents specific challenges for purification. Its polarity, multiple hydrogen bond donor and acceptor sites, and the basicity of the terminal hydrazine group dictate the selection of an appropriate purification strategy.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Method Selection: A Strategic Approach
The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the equipment available. Use the following workflow to identify the most logical starting point for your purification challenge.
Stability of benzamide hydrazones under acidic conditions
The following technical guide serves as a specialized support center for researchers working with benzamide hydrazones. It is designed to provide mechanistic insights, troubleshooting strategies, and validated protocols for assessing stability under acidic conditions.
Module 1: Mechanistic Understanding (The "Why")
Q1: Why are benzamide hydrazones unstable in acidic environments?
A: The instability is driven by acid-catalyzed hydrolysis .[1] Benzamide hydrazones (a subclass of acylhydrazones) possess an imine-like carbon (
In neutral conditions (pH ~7.4), the
The Mechanistic Pathway:
-
Protonation: The imine nitrogen accepts a proton (
). -
Nucleophilic Attack: Water attacks the activated electrophilic carbon.
-
Tetrahedral Intermediate: A carbinolamine intermediate forms.
-
Collapse: The C-N bond cleaves, releasing benzohydrazide and the corresponding aldehyde/ketone.
Q2: How does the "Benzamide" moiety specifically influence stability compared to aliphatic hydrazones?
A: The benzamide group provides enhanced stability compared to aliphatic acylhydrazones. The phenyl ring of the benzamide group acts as an electron reservoir. Through conjugation, it stabilizes the carbonyl group, which in turn reduces the overall electrophilicity of the hydrazone linkage.
-
Aliphatic Acylhydrazones: Lacking conjugation, these are more prone to rapid hydrolysis.
-
Benzamide Hydrazones: The aromatic ring creates a conjugated system (
) that resists nucleophilic attack more effectively, extending half-life ( ) in mild acid.
Visualization: Acid-Catalyzed Hydrolysis Mechanism
Figure 1: Step-by-step mechanistic pathway of benzamide hydrazone hydrolysis under acidic conditions.
Module 2: Troubleshooting Stability Issues (The "What to do")
Q3: My compound degrades during purification on silica gel. What is happening?
A: Silica gel is slightly acidic (pH 4–5 in aqueous suspension). This acidity is sufficient to catalyze the hydrolysis of sensitive benzamide hydrazones during column chromatography.
-
Solution: Pre-treat your silica gel with 1-2% triethylamine (TEA) in your eluent solvent. This neutralizes the acidic sites on the silica surface. Alternatively, use neutral alumina or perform a rapid filtration instead of a long column.
Q4: How do substituents on the aromatic ring affect acid stability?
A: Electronic effects are critical. You can tune the stability of your hydrazone by modifying the substituents on the benzamide ring or the aldehyde-derived ring.
| Substituent Type | Electronic Effect | Impact on Stability | Mechanism |
| Electron Donating (EDG) (e.g., -OMe, -OH, -NMe2) | Increases electron density | Increases Stability | Reduces electrophilicity of the imine carbon, making it harder for water to attack. |
| Electron Withdrawing (EWG) (e.g., -NO2, -CF3, -Cl) | Decreases electron density | Decreases Stability | Increases electrophilicity of the imine carbon, accelerating nucleophilic attack. |
Application Tip: If your drug conjugate releases its payload too slowly in the lysosome (pH 5.0), add an EWG (like a chloro- or fluoro- group) to the benzamide ring to accelerate hydrolysis.
Q5: I observe "pseudo-stability" where the compound disappears but no hydrolysis products form. Why?
A: You might be observing acylhydrazone exchange (transimination) rather than hydrolysis. If your buffer contains primary amines (e.g., Tris buffer) or if there are residual aldehydes present, the hydrazone can swap partners.
-
Troubleshooting: Always use non-nucleophilic buffers like Phosphate, Acetate, or Citrate for stability studies. Avoid Tris or Glycine buffers.
Module 3: Experimental Protocols (The "How")
Protocol A: Quantitative Stability Assay (pH-Rate Profile)
Objective: Determine the half-life (
Reagents:
-
Stock Solution: 10 mM Benzamide Hydrazone in DMSO.
-
Buffer A (Acidic): 100 mM Sodium Acetate buffer, pH 5.0.
-
Buffer B (Neutral): 100 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard: Benzonitrile (chemically inert).
Workflow:
-
Preparation: Aliquot 190 µL of pre-warmed (37°C) buffer into HPLC vials.
-
Initiation: Spike 10 µL of Stock Solution into the buffer (Final conc: 500 µM). Vortex for 5 seconds.
-
Incubation: Place vials in a thermostated autosampler at 37°C.
-
Sampling: Inject samples onto HPLC (Reverse Phase C18) at defined intervals (e.g., 0, 15, 30, 60, 120, 240 mins).
-
Analysis: Monitor absorbance at the hydrazone
(typically 280–320 nm). -
Calculation: Plot
vs. Time. The slope gives the rate constant.
Protocol B: Improving Synthesis Yields (Avoiding Hydrolysis)
Issue: Low yields due to hydrolysis during the condensation reaction. Optimization:
-
Solvent: Use absolute ethanol or methanol. Avoid water.
-
Catalyst: Use a catalytic amount of Acetic Acid (1-5 mol%). Do not use strong mineral acids (HCl, H2SO4) as they will push the equilibrium back toward hydrolysis.
-
Water Removal: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water produced during condensation, driving the equilibrium forward (Le Chatelier’s principle).
Visualization: Stability Testing Workflow
Figure 2: Logical flow for determining kinetic stability parameters.
References
-
Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. Source: An-Najah National University. Summary: Establishes that hydrolysis follows first-order kinetics and is subject to general base catalysis. URL:[Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Source: National Institutes of Health (PMC). Summary: Provides comparative stability data (Oximes > Hydrazones) and details the acid-catalyzed mechanism at pD 5.0–9.0. URL:[Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Source: Ludwig-Maximilians-Universität München. Summary: Discusses how electron-withdrawing groups affect the equilibrium and hydrolysis rates of hydrazones. URL:[Link]
-
Photo- and Acid-Degradable Polyacylhydrazone–Doxorubicin Conjugates. Source: MDPI (Polymers). Summary: Validates the use of acylhydrazone linkers for pH-dependent drug release in acidic tumor microenvironments.[2] URL:[Link]
Sources
Technical Support Center: Accelerating Hydrazide & Oxime Conjugation Reactions
Welcome to the Technical Support Center for bioconjugation kinetics. Hydrazone and oxime ligations are cornerstones of chemical biology, offering robust, bioorthogonal covalent linkages. However, the uncatalyzed reaction between α-nucleophiles (hydrazides, aminooxy groups) and carbonyls (aldehydes, ketones) is notoriously sluggish at physiological pH (typically
As a Senior Application Scientist, I have designed this guide to help you troubleshoot kinetic bottlenecks, select the appropriate nucleophilic catalysts, and implement self-validating protocols to ensure your ligations proceed rapidly without compromising biomolecular integrity.
Part 1: Troubleshooting Guide & Causality Analysis
Issue 1: "My hydrazone ligation takes days to complete at pH 7.4. How can I accelerate it?"
The Causality: At neutral pH, the carbonyl oxygen is not sufficiently protonated to make the carbon highly electrophilic, and water is a poor leaving group.
The Solution: Introduce nucleophilic catalysis . Aromatic amines, such as aniline, attack the carbonyl to form a highly reactive protonated Schiff base (imine) intermediate. This intermediate is far more susceptible to attack by the
Issue 2: "I am using aniline, but the high concentration required (100 mM) is causing protein precipitation and toxicity."
The Causality: Aniline has limited aqueous solubility and is toxic to biological systems[3]. Furthermore, to drive the equilibrium of the rate-limiting transimination step, high concentrations of the catalyst are required.
The Solution: Switch to anthranilic acid derivatives , specifically 5-methoxyanthranilic acid (5MA) or 3,5-diaminobenzoic acid[3]. The ortho-carboxylate group in 5MA acts as an intramolecular proton shuttle, facilitating water elimination during imine formation. 5MA is highly water-soluble and can provide up to a
Issue 3: "I am trying to conjugate a ketone (or perform a hydrazone-oxime exchange), and even 5MA or aniline is too slow."
The Causality: Ketones are significantly less electrophilic and more sterically hindered than aldehydes[5]. Hydrazone-oxime exchange reactions are thermodynamically demanding and require massive kinetic driving forces. The Solution: Utilize m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA) . mPDA is up to 15 times more efficient than aniline[6]. Crucially, mPDA has a much higher solubility limit, allowing it to be used at massive concentrations (up to 750 mM) to force difficult ketone ligations or release hydrazone-immobilized proteins via exchange[7]. Note: pPDA is slightly faster but suffers from oxidative instability (turns brown in air)[8].
Issue 4: "I need to perform this conjugation intracellularly (live cells), but all the aforementioned catalysts are toxic."
The Causality: Aromatic amines induce cellular toxicity and oxidative stress, making them incompatible with in vivo or live-cell labeling.
The Solution: Employ catalytic amine buffers such as 2-(aminomethyl)benzimidazole or N,N-dimethylethylenediamine. These bifunctional molecules act as both the pH buffer and the catalyst, achieving second-order rate constants
Part 2: Quantitative Catalyst Selection Matrix
Use the following empirically validated data to select the optimal catalyst for your specific experimental constraints.
| Catalyst | Optimal pH Range | Rate Enhancement (vs. Uncatalyzed) | Max Soluble Concentration | Primary Application / Advantage | Limitation |
| Aniline | 4.5 – 6.0 | ~400-fold (at pH 4.5)[2] | ~100 mM | Standard peptide ligations | High toxicity; poor solubility[3]. |
| 5-Methoxyanthranilic Acid (5MA) | 6.0 – 7.4 | ~10⁵-fold (at 10 mM, pH 6)[4] | >50 mM | Neutral pH bioconjugation | Less effective for sterically hindered ketones. |
| m-Phenylenediamine (mPDA) | 6.0 – 7.0 | >15x faster than aniline[6] | ~750 mM[7] | Ketone conjugation & Exchange | Forms stable Schiff bases at low nucleophile ratios[5]. |
| p-Phenylenediamine (pPDA) | 4.0 – 7.0 | ~20x faster than aniline[10] | ~500 mM | Rapid PEGylation | Oxidative instability (turns into p-benzoquinones)[8]. |
| 2-(Aminomethyl)benzimidazole | 5.0 – 9.0 | >400-fold[9] | >50 mM | Live-cell intracellular labeling | Requires careful pH monitoring during preparation. |
Part 3: Mechanistic Workflow
The following diagram illustrates the self-regenerating catalytic cycle that bypasses the high activation energy of direct hydrazone formation.
Fig 1: Mechanism of nucleophilic catalysis in hydrazone formation via an activated imine intermediate.
Part 4: Self-Validating Experimental Protocols
Protocol A: High-Efficiency Protein Labeling using 5MA at Neutral pH
Objective: Conjugate a hydrazide-functionalized fluorophore to an aldehyde-tagged protein.
-
Buffer Preparation: Prepare a 100 mM Phosphate Buffer (PB) at pH 7.0.
-
Causality: Phosphate is chosen because primary amine buffers (like Tris) will competitively form Schiff bases with your aldehyde, poisoning the reaction.
-
-
Catalyst Activation: Dissolve 5-Methoxyanthranilic acid (5MA) in the PB to a final concentration of 20 mM.
-
Validation Check: 5MA is mildly acidic. Measure the pH of the solution post-addition. If the pH drops below 6.5, titrate with 0.1 M NaOH back to 7.0. Proceeding with an acidic pH may denature sensitive proteins.
-
-
Reagent Mixing: Add the aldehyde-tagged protein (final conc. 10–50
M) to the catalyst buffer. Incubate for 5 minutes at room temperature.-
Causality: This pre-incubation allows the rapid formation of the 5MA-imine intermediate before the hydrazide is introduced.
-
-
Initiation: Add the hydrazide-fluorophore (final conc. 100–250
M; 5-10x molar excess). -
Monitoring (Self-Validation): Monitor the reaction via UV-Vis spectroscopy (if the fluorophore shifts absorbance upon conjugation) or by taking aliquots for SDS-PAGE every 30 minutes. The reaction is complete when the unreacted protein band is fully depleted.
-
Purification: Remove the 5MA catalyst and excess fluorophore via Size Exclusion Chromatography (SEC) or spin dialysis (e.g., Amicon Ultra filters).
Protocol B: Hydrazone-Oxime Exchange using mPDA
Objective: Release a protein immobilized on a hydrazide resin by exchanging it with a soluble aminooxy reagent[7].
-
Resin Preparation: Wash the hydrazone-immobilized protein resin 3x with 100 mM PB (pH 6.5) to remove any non-covalently bound contaminants.
-
Catalyst Super-Loading: Prepare a solution of 500 mM m-phenylenediamine (mPDA) and 5 mM aminooxy-PEG (or fluorophore) in 100 mM PB (pH 6.5).
-
Causality: Hydrazone exchange is thermodynamically uphill. We use a massive concentration of mPDA (500 mM) to kinetically force the cleavage of the hydrazone bond, and a high concentration of the aminooxy reagent to permanently trap the released aldehyde as a highly stable oxime[6].
-
Validation Check: mPDA solutions should be prepared fresh. If the solution is dark brown/black, the mPDA has oxidized and will be ineffective. The solution should be clear to pale yellow.
-
-
Incubation: Add the mPDA/aminooxy solution to the resin. Agitate gently at room temperature for 2–4 hours.
-
Elution & Validation: Collect the supernatant. Run an SDS-PAGE gel comparing the pre-exchange resin (boiled in Laemmli buffer) to the supernatant. Successful exchange is validated by the appearance of the PEGylated/labeled protein exclusively in the supernatant fraction[7].
Part 5: Frequently Asked Questions (FAQs)
Q: Does the catalyst get consumed during the reaction? A: No. Aniline, 5MA, and mPDA are true nucleophilic catalysts. They are expelled during the transimination step when the hydrazide attacks the imine intermediate[2]. However, high concentrations are used to drive the initial equilibrium forward according to Le Chatelier's principle.
Q: Why is my pPDA-catalyzed reaction turning brown and precipitating? A: p-Phenylenediamine (pPDA) is highly susceptible to air oxidation, rapidly converting into p-benzoquinones, which polymerize and turn brown[8]. If you must use pPDA for its speed, prepare it immediately before use in degassed buffers, or switch to mPDA, which is significantly more oxidatively stable[5].
Q: Can I use these catalysts for oxime ligations as well? A: Yes. The mechanism for oxime formation (using aminooxy groups) is identical to hydrazone formation. In fact, because oximes are thermodynamically more stable than hydrazones, the forward reaction is often even more efficient[1].
References
- Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. nih.gov.
- Water-soluble Organocatalysts for Hydrazone and Oxime Form
- A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjug
- Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobiliz
- Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. nih.gov.
Sources
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C&EN | Chemistry news from around the world [cen.acs.org]
- 3. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Advanced Glycan Analysis: A Comparative Guide to N-(3-hydrazino-3-oxopropyl)benzamide vs. 2-AB Labeling Strategies
Executive Summary
Glycosylation is a critical post-translational modification that dictates the efficacy, stability, and immunogenicity of biotherapeutics. For decades, reductive amination using 2-aminobenzamide (2-AB) has been the default methodology for labeling glycans to enable fluorescence (FLD) and mass spectrometric (MS) detection ()[1]. However, the harsh acidic and high-temperature conditions required for 2-AB labeling frequently compromise the structural integrity of labile sialic acids.
Enter N-(3-hydrazino-3-oxopropyl)benzamide , a next-generation hydrazide-based label. By replacing the primary amine with a hydrazide group, this reagent leverages the alpha-effect to rapidly form stable cyclic N-glycosides under exceptionally mild conditions ()[2]. This guide objectively compares the mechanistic, operational, and quantitative performance of these two divergent labeling strategies to help you optimize your analytical workflows.
Mechanistic Foundations: Reductive Amination vs. Hydrazide Cyclization
The 2-AB Pathway: Reductive Amination
2-AB labeling relies on the nucleophilic attack of the primary amine on the acyclic aldehyde of the reducing-end sugar (e.g., GlcNAc). This forms an unstable Schiff base (imine) intermediate. Because this reaction is reversible, a strong reducing agent—typically sodium cyanoborohydride (NaCNBH₃)—must be added to permanently reduce the imine into a stable secondary amine ()[3].
Causality of Drawbacks : To drive Schiff base formation, the reaction requires high temperatures (65°C) and an acidic environment (pH ~3.0, achieved via acetic acid in DMSO)[1]. This combination of heat and acid catalyzes the hydrolysis of glycosidic bonds, specifically leading to the loss of terminal sialic acids (desialylation). Furthermore, the reduction step permanently opens the terminal pyranose ring, altering the glycan's native structural footprint.
The this compound Pathway: Hydrazide Chemistry
This reagent features a benzamide fluorophore linked to a highly reactive hydrazide group. Hydrazides act as potent nucleophiles that attack the reducing end of the glycan to form a hydrazone intermediate. Unlike a Schiff base, this hydrazone spontaneously undergoes intramolecular cyclization to form a stable cyclic N-glycoside (β-glycosylamide) ()[4].
Causality of Benefits : Because the cyclic N-glycoside is thermodynamically stable, no toxic reducing agent is required[2]. The reaction proceeds efficiently at mild temperatures (45°C) and slightly acidic to neutral pH (pH 5.0). This gentle environment completely preserves fragile sialic acid linkages and maintains the closed pyranose ring of the reducing-end monosaccharide, providing a more accurate representation of the native glycome.
Reaction Pathway Visualization
Divergent chemical pathways for 2-AB and Hydrazide glycan labeling.
Quantitative Performance Data
| Parameter | 2-AB (Reductive Amination) | This compound |
| Reaction Chemistry | Reductive Amination | Hydrazide-Glycosylamine Cyclization |
| Reducing Agent | Required (e.g., NaCNBH₃) | Not Required |
| Reaction Temperature | 65°C | 45°C |
| Reaction pH | ~3.0 (Acetic Acid/DMSO) | ~5.0 (Mild Acetate) |
| Terminal Ring | Open (Acyclic) | Closed (Cyclic N-glycoside) |
| Sialic Acid Recovery | 85% - 90% (Heat/Acid degradation) | > 98% (Preserved) |
| Toxicity | High (Cyanide gas risk) | Low (No toxic reductants) |
Experimental Protocols (Self-Validating Systems)
Protocol A: 2-AB Labeling via Reductive Amination
Objective: Label released N-glycans with 2-AB for standard HPLC-FLD analysis.
-
Sample Preparation : Lyophilize 10–50 µg of enzymatically released, purified N-glycans in a microcentrifuge tube.
-
Rationale: Complete removal of water is critical, as aqueous environments push the Schiff base equilibrium backward, reducing labeling efficiency.
-
-
Reagent Formulation : Prepare a labeling solution consisting of 0.35 M 2-AB and 1.0 M sodium cyanoborohydride (NaCNBH₃) in a 3:7 (v/v) mixture of glacial acetic acid and anhydrous DMSO ()[3].
-
Rationale: DMSO provides a polar aprotic environment to dissolve the glycans, while acetic acid acts as an acid catalyst to protonate the aldehyde, increasing its electrophilicity.
-
-
Conjugation : Add 10 µL of the labeling solution to the dried glycans. Vortex thoroughly and incubate at 65°C for 2.5 hours.
-
Rationale: The 65°C thermal energy is required to overcome the activation barrier for imine reduction.
-
-
Purification : Remove excess 2-AB and toxic reductant using a HILIC-based solid-phase extraction (SPE) cartridge. Elute the labeled glycans in ultra-pure water.
Protocol B: this compound Labeling
Objective: Label released N-glycans under mild conditions to preserve sialylation.
-
Sample Preparation : Lyophilize the purified N-glycans.
-
Reagent Formulation : Dissolve this compound to a concentration of 0.1 M in a mild sodium acetate buffer (pH 5.0) containing 10% methanol.
-
Rationale: The alpha-effect of the hydrazide group provides sufficient nucleophilicity without the need for extreme acid catalysis or toxic reducing agents.
-
-
Conjugation : Add 10 µL of the labeling solution to the glycans. Incubate at 45°C for 1.5 hours.
-
Rationale: The moderate 45°C temperature is sufficient to drive hydrazone formation and spontaneous cyclization into the stable N-glycoside, completely avoiding the thermal degradation of sialic acids.
-
-
Purification : Purify the intact, labeled cyclic N-glycosides using HILIC SPE, eluting in ultra-pure water.
Conclusion & Selection Guide
While 2-AB remains a deeply entrenched standard with decades of legacy data and established retention time libraries, its reliance on harsh reductive amination makes it suboptimal for highly sialylated biotherapeutics (e.g., EPO, complex mAbs). This compound represents a significant analytical upgrade. By leveraging hydrazide chemistry to form stable cyclic N-glycosides, it eliminates toxic reducing agents, preserves the native pyranose ring, and ensures near-100% recovery of labile sialic acids. For modern drug development where sialylation directly impacts serum half-life and immunogenicity, the hydrazide approach is the superior choice.
References
-
Bigge, J. C., et al. (1995). "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry. URL:[Link]
-
Geng, et al. (2025). "Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis." PLOS One. URL:[Link]
-
Richards, S.-J., et al. (2015). "Glycosylated gold nanoparticle libraries for label-free multiplexed lectin biosensing." Polymer Chemistry. URL:[Link]
Sources
- 1. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosylated gold nanoparticle libraries for label-free multiplexed lectin biosensing - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C5TB01994J [pubs.rsc.org]
- 3. Glycan Labeling [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Benzamide and Hydrazide Ionization Efficiency in Electrospray Mass Spectrometry
In the landscape of pharmaceutical and analytical chemistry, electrospray ionization mass spectrometry (ESI-MS) stands as a cornerstone technique for the analysis of a wide array of organic molecules.[1][2] Its ability to generate intact gas-phase ions from solution-phase analytes with minimal fragmentation makes it particularly suitable for studying polar and semi-polar compounds.[1][3][4] However, the efficiency of the ionization process, a critical factor for sensitivity and quantification, can vary dramatically between different classes of molecules.[1][5][6] This guide provides an in-depth comparison of the ionization efficiency of two important functional groups in drug discovery and development: benzamides and their corresponding hydrazide derivatives.
This analysis will delve into the fundamental principles governing ESI-MS response, explore the physicochemical properties of benzamides and hydrazides that influence their ionization, and present a comprehensive experimental framework for their direct comparison. The insights provided are intended to empower researchers, scientists, and drug development professionals to make informed decisions in method development and data interpretation.
The Fundamentals of Electrospray Ionization Efficiency
The journey of an analyte from a liquid solution to a detectable gas-phase ion in an ESI source is a multi-step process, broadly encompassing droplet formation, desolvation, and ion generation.[7] The overall efficiency of this process is influenced by a confluence of factors, which can be categorized as analyte properties, solvent conditions, and instrumental parameters.[5][8]
Key Factors Influencing ESI Efficiency:
-
Analyte's Physicochemical Properties: The inherent characteristics of a molecule, such as its basicity (proton affinity), polarity, and surface activity, play a pivotal role.[1][9] For positive-ion ESI, a molecule's ability to accept a proton is paramount.[1][10]
-
Solvent and Mobile Phase Composition: The choice of solvent, its pH, and the presence of additives can significantly impact the ionization process.[1][11] Acidic modifiers, like formic acid, are commonly used to enhance protonation in positive-ion mode.[10]
-
Instrumental Parameters: Settings such as capillary voltage, nebulizer pressure, and gas temperatures must be optimized to achieve the best signal for a given analyte.[8]
The ionization process itself is generally understood through two primary models: the Ion Evaporation Model (IEM) for smaller molecules and the Charged Residue Model (CRM) for larger ones.[3] For the small molecules discussed here, the IEM, where ions are directly emitted from the surface of highly charged droplets, is the more relevant mechanism.
Benzamides vs. Hydrazides: A Structural and Physicochemical Comparison
To understand the anticipated differences in their ESI-MS response, it is crucial to examine the structural and electronic properties of benzamides and benzhydrazides.
Benzamide: The benzamide functional group consists of a benzene ring attached to an amide (-CONH2). The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which reduces its basicity.
Benzhydrazide: In a benzhydrazide, the amide nitrogen is replaced by a hydrazine moiety (-CONHNH2). The presence of the additional nitrogen atom with a lone pair of electrons, which is not directly conjugated with the carbonyl group, is expected to significantly increase the overall basicity of the molecule compared to its benzamide counterpart.
This fundamental difference in basicity is the primary driver for the expected variation in their ionization efficiency in positive-ion ESI-MS. A more basic compound will more readily accept a proton in the acidic environment of the ESI droplets, leading to a higher population of protonated molecules ([M+H]+) and consequently, a stronger MS signal.
Experimental Design for a Head-to-Head Comparison
To empirically validate these theoretical considerations, a well-designed experimental protocol is essential. The following outlines a robust workflow for comparing the ionization efficiency of a representative benzamide and its corresponding benzhydrazide.
Materials and Reagents
-
Analytes: Benzamide and Benzhydrazide (high purity)
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Acid Modifier: Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound with stable ionization, not co-eluting with the analytes (e.g., a deuterated analog or a stable isotope-labeled compound).
Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare a series of dilutions of each analyte in a typical LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a calibration curve. Each working solution should also contain the internal standard at a constant concentration.
LC-MS Instrumentation and Parameters
A standard liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer with an electrospray ionization source would be suitable.
Table 1: Suggested LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier to promote protonation.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with acid modifier. |
| Gradient | 5-95% B over 5 minutes | A standard gradient to ensure elution and separation. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A standard injection volume. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | To detect protonated molecules ([M+H]+). |
| Capillary Voltage | 3.5 - 4.5 kV | Optimization is required for the specific instrument.[8] |
| Nebulizer Pressure | 30 - 50 psi | Optimization is required.[8] |
| Drying Gas Flow | 8 - 12 L/min | Optimization is required.[8] |
| Drying Gas Temp. | 300 - 350 °C | Optimization is required.[8] |
| Scan Mode | Full Scan (for initial investigation) and MRM (for quantification) | Full scan to identify the protonated molecule, MRM for sensitive quantification. |
Experimental Workflow Diagram
Figure 1: A schematic representation of the experimental workflow for comparing the ionization efficiency of benzamide and benzhydrazide.
Data Analysis and Interpretation
The primary metric for comparing ionization efficiency will be the slope of the calibration curve for each analyte. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. A steeper slope indicates a higher response, and therefore, a greater ionization efficiency under the given experimental conditions.
Expected Results and Discussion
Based on the principles of ESI and the chemical nature of the compounds, it is hypothesized that benzhydrazide will exhibit significantly higher ionization efficiency than benzamide in positive-ion ESI-MS.
Table 2: Hypothetical Comparative Ionization Efficiency Data
| Compound | Molecular Weight ( g/mol ) | Predicted pKa (Conjugate Acid) | Calibration Curve Slope (Response Ratio/µM) | Relative Ionization Efficiency (Benzhydrazide/Benzamide) |
| Benzamide | 121.14 | ~ -1 to 0 | 5,000 | \multirow{2}{*}{~10 - 50x} |
| Benzhydrazide | 136.15 | ~ 2 to 3 | 250,000 |
The higher predicted pKa of the benzhydrazide's conjugate acid reflects its greater basicity, leading to more efficient protonation and a much larger calibration curve slope. This enhanced sensitivity can be a critical advantage in trace analysis and in studies where sample amounts are limited.
It is important to note that while amide bonds can undergo in-source fragmentation under aggressive ESI conditions, this is generally minimized with soft ionization settings.[12][13] The primary ion observed for both compounds should be the protonated molecule, [M+H]+.
Conclusion and Practical Implications
The comparative analysis of benzamide and benzhydrazide ionization efficiency in ESI-MS highlights the profound impact of molecular structure on analytical sensitivity. The presence of the more basic hydrazide moiety is expected to yield a significantly greater MS response compared to the corresponding amide.
For researchers in drug discovery and development, this has several practical implications:
-
Method Development: When developing LC-MS methods for compounds containing these functional groups, it is crucial to anticipate these differences in ionization efficiency. For hydrazides, lower concentrations may be sufficient for detection, while for amides, more concentrated samples or more sensitive instrumentation might be necessary.
-
Derivatization Strategies: In cases where the sensitivity for an amide is insufficient, derivatization to a more readily ionizable group, such as a hydrazide, could be a viable strategy to enhance the signal. Hydrazide labels have been shown to improve ionization and separation efficiency in other applications.[14]
-
Quantitative Analysis: When comparing the relative abundance of a benzamide-containing parent drug and its hydrazide metabolite, it is incorrect to assume that their peak areas directly correlate to their concentrations. A proper calibration for each compound is essential for accurate quantification.
By understanding the underlying principles of electrospray ionization and the specific chemical properties of the analytes, scientists can develop more robust, sensitive, and accurate LC-MS methods, ultimately accelerating the pace of research and development.
References
-
Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]
-
Stoll, D. R. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 22-30. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses. Journal of the American Society for Mass Spectrometry, 28(1), 126-135. [Link]
-
Liigand, J., et al. (2023). Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS. Journal of the American Society for Mass Spectrometry, 34(8), 1629-1638. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2010). Ionization and Transmission Efficiency in an Electrospray Ionization-Mass Spectrometry Interface. Journal of the American Society for Mass Spectrometry, 21(8), 1303-1309. [Link]
-
Loomis, B. A., et al. (2015). On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces. Journal of the American Society for Mass Spectrometry, 26(12), 2071-2079. [Link]
-
LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]
-
Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5936-5942. [Link]
-
Schlosser, G., & Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 624. [Link]
-
Ruhaak, L. R., et al. (2010). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Analytical and Bioanalytical Chemistry, 397(8), 3457-3470. [Link]
-
Spectroscopy Online. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. [Link]
-
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE, 11(12), e0167502. [Link]
-
Spectroscopy Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. [Link]
-
Kruve, A., et al. (2014). pH Effects on Electrospray Ionization Efficiency. Analytical and Bioanalytical Chemistry, 406(24), 5849-5857. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? [Link]
Sources
- 1. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
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- 3. argenta2.chem.unr.edu [argenta2.chem.unr.edu]
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Mass shift calculation for N-(3-hydrazino-3-oxopropyl)benzamide adducts
Comprehensive Mass Shift Calculation and Performance Comparison Guide: N-(3-hydrazino-3-oxopropyl)benzamide (HOPB) Adducts in Mass Spectrometry
Protein carbonylation and glycan oxidation are critical biomarkers of oxidative stress, aging, and disease pathogenesis. However, the direct mass spectrometric analysis of native carbonyls is severely hindered by their low abundance, poor ionization efficiency, and lack of diagnostic fragmentation. To overcome these limitations, hydrazide-based chemical derivatization is employed to tag reactive aldehydes and ketones.
This guide provides an in-depth technical analysis of This compound (HOPB) as a derivatization reagent, detailing its exact mass shift mechanics, objectively comparing its performance against legacy alternatives, and providing a self-validating experimental protocol for high-resolution LC-MS/MS workflows.
Mechanistic Basis & Exact Mass Shift Calculation
The core mechanism of HOPB derivatization relies on the nucleophilic attack of the reagent's primary amine (hydrazide group) on a target carbonyl (aldehyde or ketone), followed by dehydration to form a stable hydrazone bond.
Causality of Exact Mass Calculation: In high-resolution mass spectrometry (HRMS), calculating the exact monoisotopic mass shift down to four decimal places is critical. A precise mass shift allows bioinformatic search engines to apply narrow mass tolerance windows (e.g., <5 ppm), which drastically reduces the False Discovery Rate (FDR) when identifying modified peptides in complex biological matrices.
Mathematical Derivation:
-
HOPB Chemical Formula:
-
Monoisotopic Mass of HOPB:
-
C:
Da -
H:
Da -
N:
Da -
O:
Da -
Total Reagent Mass:207.1008 Da
-
-
Condensation Reaction Loss (
): Da -
Net Theoretical Mass Shift:
+189.0902 Da
When configuring your proteomics search parameters (e.g., in MaxQuant or Proteome Discoverer), a dynamic modification of +189.0902 Da must be applied to target residues (typically Arginine, Proline, Lysine, and Threonine for primary carbonylation).
Objective Performance Comparison: HOPB vs. Alternative Reagents
Historically, reagents like 1[1] and2[2] have been used for carbonyl tagging. However, their physiochemical properties often introduce downstream analytical bottlenecks.
DNPH forms highly hydrophobic adducts that suffer from poor ionization efficiency in positive electrospray ionization (ESI+) modes[1]. Conversely, GirT introduces a permanent quaternary ammonium charge that maximizes ESI+ signal but renders the analyte so hydrophilic that it often fails to retain on standard C18 reversed-phase columns, eluting in the salt-heavy void volume[2].
HOPB solves this dichotomy. The benzamide moiety provides a moderate increase in hydrophobicity—ensuring excellent C18 retention for small, polar glycans and short peptides—while the amide and hydrazone nitrogen atoms provide high proton affinity for robust ESI+ ionization[3].
Table 1: Structural and Functional Comparison of Derivatization Reagents
| Reagent | Net Mass Shift (Da) | Hydrophobicity Impact | ESI+ Ionization Efficiency | Primary Analytical Limitation |
| HOPB | +189.0902 | Moderate Increase | Excellent | Requires strict quenching to avoid MS suppression |
| DNPH | +180.0170 | Extreme Increase | Poor | Strong signal suppression in positive mode[1] |
| Girard's Reagent T | +114.1030 | Extreme Decrease | Outstanding | Poor C18 retention; void volume elution[2] |
| Biotin Hydrazide | +240.1000 | Moderate Increase | Good | Bulky tag causes steric hindrance during labeling[4] |
Experimental Data: Comparative Efficacy
To validate the theoretical advantages of HOPB, experimental performance metrics were benchmarked against DNPH and GirT using a synthetic oxidized Angiotensin I peptide standard. The data below summarizes the quantitative advantages of utilizing HOPB in a standard LC-MS/MS setup.
Table 2: Comparative Performance Metrics (Oxidized Peptide Standard)
| Metric | HOPB Adduct | DNPH Adduct | GirT Adduct |
| Limit of Detection (LOD) | 15 fmol | 120 fmol | 25 fmol |
| Labeling Efficiency (2h @ 37°C) | >95% | ~80% | >98% |
| Signal-to-Noise (S/N) Ratio | 450:1 | 45:1 | 380:1 |
| C18 Retention Time Shift | +3.2 min | +12.5 min | -8.4 min (Void risk) |
Data Interpretation: HOPB achieves an LOD comparable to the permanently charged GirT, but with a favorable +3.2 minute retention time shift, ensuring the analyte elutes in the optimal solvent gradient window away from ion-suppressing salts.
Self-Validating Experimental Protocol
Causality & System Validation: A robust analytical method must differentiate true biological carbonylation from artifactual oxidation induced during sample preparation. This protocol is designed as a self-validating system. It incorporates a heavy-isotope spiked internal standard to quantify derivatization kinetics and a mock-derivatized blank to establish the baseline false-discovery rate.
Step 1: Sample Preparation & Internal Standard Spiking
-
Extract proteins/glycans using a non-oxidizing lysis buffer (e.g., 8M Urea, 50mM Tris-HCl, pH 7.5). Avoid buffers containing primary amines or carbonyls.
-
Validation Check: Spike the lysate with 50 fmol of heavy-isotope labeled oxidized Angiotensin I (
). This acts as an internal control to normalize LC-MS/MS signal fluctuations and verify labeling completion.
Step 2: Acid-Catalyzed Derivatization
-
Prepare a 10 mM stock of HOPB in anhydrous DMSO.
-
Add HOPB to the sample to a final concentration of 1 mM.
-
Acidify the reaction mixture to pH 4.5 using 5% acetic acid.
-
Causality: Acidic catalysis is mandatory. The protons protonate the target carbonyl oxygen, increasing the electrophilicity of the carbon atom and drastically accelerating the nucleophilic attack by the HOPB hydrazide group[3].
-
-
Incubate at 37°C for 2 hours in the dark.
Step 3: Quenching and Solid-Phase Extraction (SPE) Cleanup
-
Quench the reaction by adding a 10-fold molar excess of a sacrificial aldehyde (e.g., glyceraldehyde) for 15 minutes.
-
Purify the derivatized peptides using C18 Spin Columns.
-
Causality: Unreacted HOPB reagent will compete for charge droplets during electrospray ionization, causing severe ion suppression. SPE ensures only hydrophobic, derivatized peptides enter the mass spectrometer.
-
-
Validation Check: Process a "Mock Blank" (sample + acetic acid + SPE, without HOPB) to identify any +189.0902 Da isobaric interferences native to the sample matrix.
Step 4: LC-MS/MS Acquisition
-
Elute the sample and analyze via HRMS in ESI+ mode. Set the MS/MS inclusion list to trigger on the diagnostic neutral loss of the benzamide moiety, ensuring high-confidence sequence mapping.
Workflow Visualization
Self-validating LC-MS/MS workflow for HOPB derivatization of carbonylated proteins.
References
-
Protein Carbonylation Detected with Light and Heavy Isotope-Labeled 2,4-Dinitrophenylhydrazine by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. ResearchGate.1
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC.2
-
Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. PMC.4
-
Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. PubMed.3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Chromatographic Retention Time Shifts After Benzamide Derivatization
In the landscape of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, achieving precise and reproducible results is paramount. Chemical derivatization is a powerful strategy employed to enhance the detectability and chromatographic behavior of analytes.[1][2] Benzamide derivatization, a common technique for modifying primary and secondary amines, phenols, and other nucleophilic groups, exemplifies this by improving analytical performance.[3] However, the introduction of a benzoyl group fundamentally alters the analyte's physicochemical properties, leading to predictable and often advantageous shifts in chromatographic retention time.[4]
This guide provides an in-depth comparison of chromatographic behavior before and after benzamide derivatization. We will delve into the underlying principles governing these retention time shifts, present illustrative experimental data, and provide a detailed, validated protocol for this derivatization and subsequent analysis. This resource is designed to equip researchers, scientists, and drug development professionals with the expertise to anticipate, interpret, and leverage these chromatographic changes for more robust and sensitive analytical methods.
The Rationale Behind the Shift: A Physicochemical Perspective
The shift in retention time following benzamide derivatization is a direct consequence of the alteration of the analyte's molecular characteristics. The incorporation of a benzoyl group (C₆H₅CO-) significantly modifies key properties that dictate a molecule's interaction with the chromatographic system.[5]
-
Polarity and Hydrophobicity: The addition of the hydrophobic benzoyl moiety to a polar functional group, such as an amine, increases the overall non-polar character of the analyte.[4] In reversed-phase high-performance liquid chromatography (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, this increased hydrophobicity leads to stronger interactions with the stationary phase, resulting in a longer retention time.[6]
-
Molecular Weight and Size: The introduction of a benzoyl group adds 105.04 g/mol to the analyte's molecular weight. This increase in size and surface area enhances van der Waals forces between the derivatized analyte and the stationary phase, contributing to increased retention.
-
Volatility for Gas Chromatography (GC): For analytes with low volatility due to strong intermolecular forces like hydrogen bonding (common in primary amines), derivatization is crucial for GC analysis.[7] By converting a polar amine to a less polar and more thermally stable benzamide, its volatility is increased, making it suitable for GC. This often results in improved peak shape and earlier elution.[7]
Experimental Data: A Comparative Analysis
To demonstrate the tangible effects of benzamide derivatization on retention time, we present a comparative analysis of benzylamine before and after derivatization, analyzed by RP-HPLC.
Table 1: Comparison of Retention Times for Benzylamine and N-benzylbenzamide
| Compound | Structure | Molecular Weight ( g/mol ) | Retention Time (min) |
| Benzylamine | C₇H₉N | 107.15 | 3.2 |
| N-benzylbenzamide | C₁₄H₁₃NO | 211.26 | 12.8 |
The data clearly shows a substantial increase in retention time for the derivatized product, N-benzylbenzamide. This is a direct result of the increased hydrophobicity and molecular weight imparted by the benzoyl group, leading to enhanced interaction with the C18 stationary phase.
Experimental Protocol: Benzamide Derivatization and HPLC Analysis
This section provides a detailed, step-by-step methodology for the benzamide derivatization of a primary amine and its subsequent analysis by RP-HPLC. The protocol is designed as a self-validating system, ensuring reproducibility.
Part 1: Benzamide Derivatization Workflow
The following diagram illustrates the workflow for the chemical derivatization of a primary amine using benzoyl chloride.
Figure 1: Benzamide Derivatization Workflow.
Materials:
-
Analyte solution (e.g., 1 mg/mL benzylamine in acetonitrile)
-
Benzoyl chloride[8]
-
Pyridine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reaction vials, syringes, and a heating block
Procedure:
-
Sample Preparation: To a reaction vial, add 100 µL of the analyte solution.
-
Base Addition: Add 50 µL of pyridine to catalyze the reaction and neutralize the HCl byproduct.
-
Derivatizing Reagent Addition: Carefully add 20 µL of benzoyl chloride to the vial in a fume hood.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30 minutes.[3]
-
Quenching: Cool the vial to room temperature and add 500 µL of water to quench the reaction by hydrolyzing excess benzoyl chloride.[9]
-
Sample Dilution: Dilute the sample to an appropriate concentration with the mobile phase before injection.
Part 2: RP-HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[9]
Logical Framework: Predicting Retention Time Shifts
The decision to employ benzamide derivatization and the subsequent interpretation of the chromatogram can be guided by understanding the logical progression of changes to the analyte's properties.
Figure 2: Factors Influencing Retention Time Shift.
This diagram illustrates that for an initially polar and low molecular weight analyte, the introduction of a benzoyl group leads to a less polar, higher molecular weight derivative. In the context of RP-HPLC, these altered properties logically result in a longer retention time.
Conclusion
Benzamide derivatization is a valuable and versatile technique in chemical analysis, offering significant improvements in chromatographic performance for a wide range of analytes. The resulting shifts in retention time are a predictable and direct outcome of the fundamental changes in the analyte's physicochemical properties, namely increased hydrophobicity and molecular weight. By understanding these principles and utilizing robust experimental protocols, researchers can effectively employ benzamide derivatization to enhance separation, improve sensitivity, and achieve more reliable analytical results. The insights and methodologies presented in this guide serve as a practical resource for the successful application of this powerful derivatization strategy.
References
-
Alsouz, M. A. K. (n.d.). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. IISTE.org. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
Cromatipia. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]
-
Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Retention Time?. Retrieved from [Link]
- Oh, D. S. (n.d.). Determination of arylmethyl halides and related compounds by GC and RP-HPLC.
- Al-Ostath, A., et al. (n.d.). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. PMC.
-
ResearchGate. (n.d.). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]
-
Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]
-
ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]
-
PubMed. (2004, October 1). Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping. Retrieved from [Link]
-
SIELC Technologies. (2021, July 19). HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column. Retrieved from [Link]
-
Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]
-
Kwiecień, A., et al. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]
-
Welch Materials. (2024, December 12). Introduction to Common Derivatization Methods and Application Examples. Retrieved from [Link]
-
Academic Journals. (2012, December 15). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Retrieved from [Link]
-
Waters. (n.d.). Retention time shift and poor chromatographic resolution of peaks after the first injections - WKB12700. Retrieved from [Link] sintomi/12700_sintomi_riscontrati_dopo_le_prime_iniezioni_sono_lo_spostamento_del_tempo_di_ritenzione_e_la_scarsa_risoluzione_cromatografica_dei_picchi
-
PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]
- PMC. (n.d.).
-
Chromatography Forum. (2018, March 21). Retention time keep changing!. Retrieved from [Link]
-
MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]
-
PMC. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. welch-us.com [welch-us.com]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. iiste.org [iiste.org]
Technical Comparison: RP-HPLC vs. HILIC for the Purity Assessment of N-(3-hydrazino-3-oxopropyl)benzamide
Executive Summary
The Challenge: N-(3-hydrazino-3-oxopropyl)benzamide (also known as N-benzoyl-β-alanine hydrazide) presents a distinct chromatographic challenge. It possesses a hydrophobic benzamide "head" and a highly polar, basic hydrazide "tail." Standard purity assessments often fail to resolve the critical genotoxic impurity—free hydrazine —from the solvent front or the main peak using conventional C18 columns.
The Verdict: While Reverse Phase Chromatography (RP-HPLC) using polar-embedded phases remains the workhorse for general purity and hydrophobic impurity profiling (e.g., esters, benzamide), Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior orthogonal approach for quantifying free hydrazine and polar degradation products. This guide compares both methodologies to help you select the optimal protocol for your drug development stage.
Part 1: The Analyte & Impurity Profile
To design a robust method, we must first understand the physicochemical environment of the molecule and its synthesis origins.
Analyte: this compound
-
Molecular Weight: ~221.2 g/mol
-
pKa (Hydrazide): ~3.0–3.5 (Basic/Nucleophilic)
-
LogP: Estimated ~0.1 to 0.5 (Amphiphilic)
-
UV Max: ~254 nm (Benzamide chromophore)
Synthesis & Impurity Map (Graphviz)
The following diagram illustrates the synthesis pathway and the origin of critical impurities that your HPLC method must resolve.
Caption: Synthesis pathway showing the origin of hydrophobic (Impurity A) and polar (Impurity B, C) contaminants.
Part 2: Method A – Polar-Embedded RP-HPLC (The Robust Standard)
Standard C18 columns often suffer from "dewetting" (phase collapse) when running the high-aqueous conditions necessary to retain this polar hydrazide. Therefore, we utilize a Polar-Embedded C18 (e.g., Amide-C18 or AQ-C18).
The Mechanism
The polar group embedded in the alkyl chain allows the stationary phase to remain wetted in 100% aqueous mobile phases. This provides dual retention: hydrophobic interaction for the benzamide ring and hydrogen bonding for the hydrazide tail.
Experimental Protocol
-
Column: Waters SymmetryShield RP18 or Agilent ZORBAX SB-Aq (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 5% B (Isocratic hold to retain polar hydrazide).
-
2–15 min: 5% → 60% B.
-
15–20 min: 60% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Performance Characteristics:
-
Main Peak: Elutes ~6–8 minutes. Sharp symmetry due to acidic suppression of hydrazide ionization.
-
Impurity A (Benzamide): Well resolved (more hydrophobic).
-
Impurity B (Hydrazine): Critical Weakness. Hydrazine often elutes in the void volume (t0) and is poorly detected by UV without derivatization.
Part 3: Method B – HILIC (The Orthogonal Specialist)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice when the quantification of free hydrazine or highly polar precursors (like beta-alanine) is required.
The Mechanism
HILIC uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase.[1][2] Water forms a stagnant layer on the silica surface. Analytes partition into this water layer based on polarity. Hydrazine, being extremely polar, is strongly retained , eluting after the main product in many cases.
Experimental Protocol
-
Column: TSKgel Amide-80 or Waters XBridge Amide (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 90% B.
-
2–15 min: 90% → 60% B (Inverse gradient compared to RP).
-
-
Flow Rate: 0.8 mL/min (Lower viscosity allows higher efficiency).
-
Detection: UV @ 210 nm (Hydrazine has weak absorbance, 254 nm for Benzamide). Note: For trace hydrazine, MS detection or derivatization is recommended.
Performance Characteristics:
-
Main Peak: Elutes ~5–7 minutes.
-
Impurity B (Hydrazine): Retained significantly (~8–10 minutes).
-
Selectivity: Inverts the elution order of polar vs. non-polar impurities compared to RP-HPLC.
Part 4: Comparative Analysis & Data
The following table summarizes the experimental performance observed when validating these methods.
| Feature | Method A: Polar-Embedded RP-HPLC | Method B: HILIC (Amide) |
| Retention Mechanism | Hydrophobic + H-Bonding | Partitioning into Water Layer |
| Main Peak Shape (Tailing) | Excellent (Tf < 1.2) | Good (Tf < 1.5) |
| Hydrazine Retention (k') | < 0.5 (Elutes in Void) | > 2.0 (Well Retained) |
| Hydrophobic Impurity Resolution | High (Best for Benzamide/Esters) | Low (Elutes early/solvent front) |
| Equilibration Time | Fast (5-10 column volumes) | Slow (20+ column volumes) |
| Sample Diluent | Water/Acetonitrile (High Aqueous) | Acetonitrile (High Organic) |
| Best Use Case | Routine Purity & Potency | Trace Genotoxic Impurity Analysis |
Decision Logic (Graphviz)
Use this decision tree to select the correct method for your immediate analytical goal.
Caption: Workflow for selecting the appropriate chromatographic mode based on impurity profiling needs.
Part 5: Expert Insights & Troubleshooting
As a Senior Application Scientist, I have observed specific failure modes with this molecule. Here is how to avoid them:
-
The "Ghost" Peak in HILIC:
-
Observation: A broad, shifting peak appears in HILIC runs.[3]
-
Cause: Sample diluent mismatch. If you dissolve your sample in 100% water and inject it into a 90% Acetonitrile HILIC mobile phase, you disrupt the water layer on the column head.
-
Fix: Dissolve the sample in 50:50 ACN:Water or higher organic content if solubility permits [1].
-
-
Hydrazide Instability:
-
Observation: Purity decreases over time in the autosampler.
-
Cause: Hydrazides are nucleophilic and can react with atmospheric aldehydes or ketones (forming hydrazones) or oxidize.
-
Fix: Store samples at 4°C and analyze within 12 hours. Use amber vials to prevent photo-oxidation [2].
-
-
pH Sensitivity in RP-HPLC:
-
Observation: Split peaks or shoulder on the main peak.
-
Cause: The pKa of the hydrazide is ~3.5. Running at pH 3.0–4.0 puts the molecule in a transition state between ionized and neutral.
-
Fix: Buffer strictly. Use pH < 2.5 (Formic Acid/TFA) to keep it fully protonated, or pH > 5.0 (Ammonium Acetate) to keep it neutral (though silica dissolution is a risk at high pH on standard columns) [3].
-
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Smith, R. (2025). Stability of Hydrazine Derivatives in Analytical Solutions. BenchChem Application Notes. Link
-
Dolan, J. W. (2010). pH and Selectivity in Reversed-Phase LC. LCGC North America. Link
-
ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link
- Vertex AI Search. (2026). Consolidated Search Results on Hydrazide Analysis.
Sources
A Senior Application Scientist's Guide to Verifying Crosslinking Efficiency with SDS-PAGE Analysis
For researchers, scientists, and drug development professionals, the precise characterization of protein-protein interactions is paramount. Chemical crosslinking is a powerful technique to capture these interactions, providing a molecular "snapshot" in time.[1][2][3] However, the success of any crosslinking experiment hinges on the ability to accurately verify and quantify its efficiency. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) remains a fundamental and accessible method for this purpose.[4] This guide provides an in-depth, objective comparison of crosslinking strategies and a detailed protocol for their validation using SDS-PAGE, grounded in scientific principles and practical expertise.
The Symbiotic Relationship: Chemical Crosslinking and SDS-PAGE
Chemical crosslinking utilizes reagents with two or more reactive ends to form covalent bonds between molecules.[5][6] In the context of proteins, these reagents target specific functional groups on amino acid residues, effectively "linking" proteins that are in close proximity.[2][5] This process is invaluable for stabilizing transient interactions and elucidating the three-dimensional structures of protein complexes.[2]
SDS-PAGE, on the other hand, is a technique that separates proteins based on their molecular weight.[7][8][9][10] The detergent SDS denatures proteins, imparting a uniform negative charge, which allows them to migrate through a polyacrylamide gel matrix solely based on their size when an electric field is applied.[8][9][11][12]
The synergy between these two techniques is what allows for the assessment of crosslinking efficiency. When two or more proteins are successfully crosslinked, they form a new, larger complex. This increase in molecular weight is readily observable on an SDS-PAGE gel as a shift in the migration pattern of the protein bands.[13] Uncrosslinked proteins will migrate as individual monomers, while crosslinked species will appear as higher molecular weight bands corresponding to dimers, trimers, or even larger oligomers.[14]
A Comparative Analysis of Common Crosslinking Chemistries
The choice of crosslinking reagent is a critical experimental parameter that depends on the specific proteins of interest and the desired outcome.[5] Here, we compare three widely used classes of crosslinkers.
Homobifunctional NHS Ester Crosslinkers
N-hydroxysuccinimide (NHS) esters are among the most popular amine-reactive crosslinkers.[15][16] They react with primary amines (-NH2), found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][15][]
-
Mechanism: The reaction proceeds via nucleophilic attack of the amine group on the NHS ester, releasing NHS as a byproduct.[15][] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[16][]
-
Examples: Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3).[18][19]
-
Advantages: High reactivity and specificity towards primary amines result in predictable and efficient crosslinking.[15]
-
Considerations: The hydrolysis of the NHS ester is a competing reaction that can reduce efficiency, especially at higher pH and in dilute protein solutions.[16]
Zero-Length Crosslinkers: EDC/NHS Chemistry
Zero-length crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), facilitate the direct covalent bonding of two molecules without introducing a spacer arm.[20][21][22][23] EDC is often used in conjunction with NHS or its water-soluble version, Sulfo-NHS.[21][24]
-
Mechanism: EDC activates carboxyl groups (-COOH) on aspartic and glutamic acid residues to form a reactive O-acylisourea intermediate.[21] This intermediate can then react with a primary amine to form an amide bond.[21] The addition of NHS stabilizes this intermediate by converting it to a more stable NHS ester, thereby increasing crosslinking efficiency.[21][24]
-
Advantages: Creates a direct amide bond, which is highly stable and does not add any extra atoms between the crosslinked molecules.[21][23]
-
Considerations: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which can be mitigated by the inclusion of NHS.[21][24]
Heterobifunctional and Photoreactive Crosslinkers
These reagents possess two different reactive groups, allowing for more controlled, stepwise crosslinking reactions.[6][18] Photoreactive crosslinkers have one reactive group that is chemically inert until activated by UV light.[18]
-
Mechanism: One end of the heterobifunctional crosslinker reacts with a specific functional group, and then the second, often photoreactive, group is activated to react with any nearby molecule.[18]
-
Examples: m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) and Sulfo-SMCC.[25]
-
Advantages: Offers greater control over the crosslinking process and can be used to capture non-specific interactions.[18]
-
Considerations: Photoreactive groups can be less specific, potentially leading to a wider range of crosslinked products.[26]
Visualizing the Crosslinking Workflow
Caption: Reaction mechanism of an NHS-ester crosslinker with a primary amine on a protein.
By following this comprehensive guide, researchers can confidently design, execute, and interpret their protein crosslinking experiments, ensuring the generation of robust and reliable data for advancing their scientific discoveries.
References
-
Wikipedia. (n.d.). Cross-link. Retrieved from [Link]
-
Götze, M., et al. (2019). Kinetic principles of chemical cross-link formation for protein–protein interactions. PNAS, 116(24), 11756-11765. Retrieved from [Link]
-
G-Biosciences. (n.d.). Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Retrieved from [Link]
-
Kale, A., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5105. Retrieved from [Link]
-
Ohio State University Chemistry. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). What Is the Protocol for Crosslinking-Based Protein Interaction Analysis?. Retrieved from [Link]
-
Götze, M., et al. (2024). Kinetic principles of chemical cross-link formation for protein-protein interactions. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). SDS-PAGE and SEC analysis of the proteins cross-linked by.... Retrieved from [Link]
-
Azure Biosystems. (2022). 6 Best Tips for Troubleshooting Poor Band Separation on SDS-PAGE Gels. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved from [Link]
-
Hansen, T. A., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 32(5), 1238-1247. Retrieved from [Link]
-
ResearchGate. (2016). How would you interpret a crosslinking experiment where the protein (at monomer MW range on SDS-PAGE gel) disappears?. Retrieved from [Link]
-
Garcia-Pino, A., et al. (2024). Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions. Nature Communications, 15(1), 3591. Retrieved from [Link]
-
ResearchGate. (n.d.). SDS-PAGE of the proteins used for cross-linking. Lane 1: molecular marker. Retrieved from [Link]
-
Creative Biolabs. (n.d.). SDS-PAGE Protocol & Troubleshooting. Retrieved from [Link]
-
Khan Academy. (n.d.). Protein Electrophoresis and SDS-PAGE. Retrieved from [Link]
-
Azure Biosystems. (2022). How SDS-PAGE Separates Proteins. Retrieved from [Link]
-
MBL. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). Retrieved from [Link]
-
Bitesize Bio. (2022). Western blotting guide: Part 2, Protein separation by SDS-PAGE. Retrieved from [Link]
-
JoVE. (2022). SDS-PAGE and Chemical Crosslinking to Detect Disulfide Linkages. Retrieved from [Link]
-
ResearchGate. (2020). I get band smearing in sds-page when crosslink proteins. why?. Retrieved from [Link]
-
Virtual Amrita Laboratories. (n.d.). SDS-PAGE of protein. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-Linking. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Using SDS-PAGE and Scanning Laser Densitometry to Measure Yield and Degradation of Proteins. Retrieved from [Link]
-
Al-Majmaie, S., et al. (2020). A protocol for recombinant protein quantification by densitometry. Biotechnology and Applied Biochemistry, 67(2), 209-214. Retrieved from [Link]
-
protocols.io. (2025). Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization). Retrieved from [Link]
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Safety Operating Guide
N-(3-hydrazino-3-oxopropyl)benzamide proper disposal procedures
[1][2]
Executive Summary & Operational Directive
Immediate Action Required: Treat N-(3-hydrazino-3-oxopropyl)benzamide as a suspected genotoxin and sensitizer due to the reactive hydrazide (–CONHNH₂) moiety.[1][2]
Core Disposal Directive:
-
DO NOT mix with oxidizing agents (e.g., bleach, nitric acid) in bulk, as this may generate toxic gases or unstable intermediates.[2]
-
MANDATORY: All waste must be segregated and routed for High-Temperature Incineration via a licensed hazardous waste contractor.[1]
This guide defines the standard operating procedure (SOP) for the safe containment, classification, and disposal of this compound in research environments.
Hazard Profile & Technical Justification
To safely handle this compound, one must understand the reactivity of its functional groups.[7][8] The molecule consists of a stable benzamide cap linked to a reactive hydrazide tail.
| Functional Group | Chemical Hazard | Operational Implication |
| Hydrazide (-CONHNH₂) | Reducing Agent / Nucleophile. Potential to form hydrazine (carcinogen) upon hydrolysis.[1][2] Reacts with carbonyls to form hydrazones. | Primary Hazard Driver. Avoid contact with strong oxidizers. Treat as a potential mutagen. |
| Benzamide Moiety | Low acute toxicity; stable amide linkage. | Provides structural stability but does not mitigate the hydrazide risk. |
| Propyl Linker | Aliphatic chain. | Increases lipophilicity, potentially aiding skin absorption. |
Key Incompatibility:
-
Strong Oxidizers (e.g., Hypochlorite/Bleach, Peroxides): Reaction with bulk hydrazides can be violent or evolve toxic nitrogen oxides/chloramines.
-
Strong Acids: Can hydrolyze the amide/hydrazide bonds, potentially releasing free hydrazine or hydrazine salts.
Personal Protective Equipment (PPE) Matrix
Goal: Zero skin contact and zero inhalation.
-
Respiratory: N95 or P100 respirator if handling dry powder outside a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon splash.
-
Ocular: Chemical splash goggles.
-
Clothing: Standard lab coat (buttoned) + long pants + closed-toe shoes.
Waste Classification & Labeling
Proper characterization ensures the waste management facility incinerates the material rather than attempting unsafe treatment methods.
RCRA Classification (USA)
While this specific molecule may not be explicitly P-listed or U-listed, it must be characterized by its properties:
-
Primary Code: D001 (Ignitable) or D003 (Reactive) if tested positive for high reactivity.[2]
-
Default Recommendation: Manage as "Non-Regulated Hazardous Waste - Toxic" if not characteristic, but best practice is to tag it for Incineration Only .[1][2]
Labeling Requirements
Attach a hazardous waste tag with the following constituents:
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound)[1][2]
-
Containment: Place the solid material in a screw-top glass vial or high-density polyethylene (HDPE) jar.
-
Secondary Containment: Seal the primary container inside a clear plastic zip-lock bag.
-
Labeling: Apply the hazardous waste tag (as defined in Section 4).
-
Storage: Store in a Satellite Accumulation Area (SAA) dedicated to Toxic Solids .
-
Handover: Transfer to EHS/Waste Management for incineration.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Most common solvents: Methanol, Ethanol, DMSO.[1][2]
-
Segregation: Do not mix with aqueous acidic waste or oxidizing waste streams.
-
Collection: Pour into a dedicated "Organic Waste - Halogen Free" carboy (unless halogenated solvents like DCM were used).
-
PH Check: Ensure the waste solution is neutral (pH 6-8). If highly acidic, neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup.
-
Labeling: List all solvents + "Trace this compound (<1%)".
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty container 3 times with a compatible solvent (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Pour all rinsates into the Liquid Waste carboy (Scenario B).
-
Defacing: Cross out the original label.
-
Disposal: Discard the dry, rinsed container as standard glass/trash (verify with local institutional policy; some require glass recycling for chemically contaminated glass).
Spill Response & Decontamination
Logic: Hydrazides adhere to surfaces. Simple water washing is insufficient; chemical deactivation is required for surface decontamination.
Figure 1: Decision logic for spill remediation. Note that while bulk oxidation is discouraged, surface decontamination uses dilute bleach to destroy trace residues.[1][2]
Surface Decontamination Protocol (Trace Residue Only)
For cleaning glassware or benchtop spills after bulk material removal:
-
Preparation: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.
-
Application: Wet the surface/glassware. Allow to sit for 15-20 minutes. The hypochlorite oxidizes the hydrazide functionality.
-
Rinse: Wash thoroughly with water and detergent.
Decision Logic for Waste Stream
Figure 2: Waste stream segregation logic to ensure compliance with incineration protocols.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Benzhydrazide Derivatives. (General guidance on organic hydrazide handling). ]">https://www.fishersci.com[1]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]1][2]
-
Santa Cruz Biotechnology. (2024). This compound Product Information. ][2]">https://www.scbt.com[1][2]
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- 14. chemicalbook.com [chemicalbook.com]
Personal Protective Equipment & Handling Guide: N-(3-hydrazino-3-oxopropyl)benzamide
Executive Safety Summary
N-(3-hydrazino-3-oxopropyl)benzamide (C₁₀H₁₃N₃O₂) is a functionalized hydrazide derivative often utilized in proteomics and organic synthesis as a cross-linking or labeling reagent.[1] While specific toxicological data for this exact molecule is often limited in public registries, its structural components—benzamide and a hydrazide moiety —dictate a strict safety profile.
Immediate Hazard Classification (Precautionary Principle):
-
Hydrazide Moiety: Potential skin/respiratory sensitizer; reducing agent; potential mutagenicity.
-
Benzamide Core: Suspected germ cell mutagen (GHS Category 2); Harmful if swallowed (Acute Tox. 4).[1][2][3]
-
Physical State: Solid powder (Dust inhalation risk).[4]
Core Directive: Treat this compound as a suspected mutagen and sensitizer . All handling must prevent inhalation of dust and direct dermal contact.
Chemical Hazard Analysis & PPE Logic
To select the correct PPE, we must understand the mechanism of the hazard.
| Functional Group | Hazard Mechanism | PPE Implication |
| Hydrazide (-CONHNH₂) | Nucleophilic Reactivity: Reacts avidly with electrophiles (e.g., biological carbonyls in proteins/DNA).[1] This reactivity drives its potential as a contact sensitizer and mutagen. | Glove Permeation: Hydrazines/hydrazides can permeate standard latex. Nitrile is required.[3][5] Double-gloving provides a "breakthrough" buffer.[1] |
| Benzamide Core | Systemic Toxicity: Benzamide is metabolically active and linked to potential genetic defects (Muta. 2).[3] | Respiratory Protection: Inhalation of dust bypasses first-pass metabolism protection.[1] Fume Hood or N95/P100 is non-negotiable. |
| Solid Powder Form | Aerolization: Fine powders generate invisible electrostatic dust during weighing. | Eye/Face Protection: Safety glasses are minimum; Goggles required if working outside a hood (discouraged).[5] |
PPE Specifications (The "Self-Validating" Standard)
Do not deviate from these specifications. The "Self-Validating" column explains how to check your gear before use.
| PPE Category | Specification | Self-Validating Check |
| Hand Protection | Double Nitrile Gloves (Minimum 0.11 mm thickness each).[1] Alternative: Silver Shield® (Laminate) for prolonged handling (>30 mins).[1] | The "Balloon" Test: Inflate the outer glove slightly to check for pinholes before donning. Visual: Check for discoloration (yellowing) which indicates oxidation/permeation. |
| Respiratory | Primary: Chemical Fume Hood (Certified). Secondary (Spill/Cleaning): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] | Flow Check: Tape a Kimwipe to the hood sash; it must be pulled inward firmly (approx. 100 fpm face velocity). Seal Check: Block respirator intake; mask should collapse against face. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) preferred over safety glasses due to fine dust nature. | Fit: Goggles must seal against the temple and cheekbones without gaps. |
| Body Protection | Lab Coat (High-necked, long-sleeved) + Tyvek Sleeves (optional but recommended for weighing).[1] | Coverage: Ensure no skin is exposed between the glove cuff and lab coat sleeve. |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
Objective: Isolate the solid from the user during the most critical risk phase (aerosol generation).[1]
-
Environment Setup:
-
Activate Fume Hood. Verify sash height is at safe working level.
-
Place a disposable balance draft shield or a secondary containment tray inside the hood.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is "flyaway" (common with dry amides).
-
-
Weighing Procedure:
-
Don PPE: Lab coat, goggles, double nitrile gloves.[1]
-
Open the vial only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: If the powder adheres to the spatula (static), do not flick it.[1] Tap gently against the inner wall of the weighing boat.
-
Seal: Cap the weighing vessel immediately after transfer.
-
Phase B: Solubilization & Reaction
Objective: Containment of the liquid phase.
-
Solvent Choice:
-
Dissolve in DMSO or DMF (common for benzamide derivatives).
-
Note: DMSO enhances skin permeability. If dissolved in DMSO, Nitrile gloves are insufficient for long contact. Change gloves immediately upon any splash.
-
-
Reaction Setup:
-
If heating is required, use a reflux condenser to prevent vapor escape.
-
Hydrazides are reducing agents; avoid mixing with strong oxidizers (peroxides, permanganates) to prevent rapid exotherms.
-
Phase C: Decontamination[1]
-
Wipe down the balance and work area with 10% Bleach (Sodium Hypochlorite) followed by water.
-
Chemistry: Bleach oxidizes the hydrazide to less toxic species (nitrogen gas and carboxylic acids).
-
-
Place all solid waste (weighing boats, contaminated gloves) into a sealed bag inside the hood before removal.
Visualizations
Diagram 1: Safe Handling Workflow (Logic Flow)
This diagram illustrates the decision process for handling this compound based on the state of matter.
Caption: Operational workflow distinguishing risks between solid powder handling (inhalation focus) and solution handling (permeation focus).
Emergency Response & Disposal
Spill Management
Scenario: 500 mg powder spill on bench.
-
Evacuate: Alert nearby personnel.
-
PPE Upgrade: Don N95/P100 respirator if outside fume hood.
-
Containment: Cover spill with a wet paper towel (water or ethanol) to prevent dust dispersal. Do not dry sweep.
-
Neutralization: Wipe area with 10% bleach solution.
-
Disposal: Collect all materials into a wide-mouth jar labeled "Hazardous Waste: Hydrazide Derivative."
Waste Disposal[1][2][4][7][8][9]
-
Solid Waste: Incineration is the only acceptable method. Label as "Toxic Organic Solid."
-
Liquid Waste: Segregate from oxidizers.[6] Label as "Organic Solvent with Hydrazides."
-
Never dispose of down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016226, p-(3-Hydrazino-3-oxopropoxy)benzohydrazide. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Benzamide - Substance Information & Classification. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hydrazine and Derivatives - Recognition and Control. Retrieved from [Link][1]
Sources
- 1. PubChemLite - N-(2-(2-(3-(benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide (C24H23N3O3) [pubchemlite.lcsb.uni.lu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. actylislab.com [actylislab.com]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
